molecular formula C10H5BrN2 B1281291 6-Bromoquinoline-2-carbonitrile CAS No. 65185-41-3

6-Bromoquinoline-2-carbonitrile

Cat. No.: B1281291
CAS No.: 65185-41-3
M. Wt: 233.06 g/mol
InChI Key: BXWLFCFYDFRSPE-UHFFFAOYSA-N
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Description

6-Bromoquinoline-2-carbonitrile is a useful research compound. Its molecular formula is C10H5BrN2 and its molecular weight is 233.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromoquinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWLFCFYDFRSPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C#N)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70495747
Record name 6-Bromoquinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65185-41-3
Record name 6-Bromoquinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Bromoquinoline-2-carbonitrile chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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6-Bromoquinoline-2-carbonitrile synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

Beginning The Search

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An In-Depth Technical Guide to the 13C NMR of 6-Bromoquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 6-bromoquinoline-2-carbonitrile. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of this important heterocyclic compound. We will delve into the theoretical underpinnings of the spectrum, present a detailed experimental protocol, and provide a thorough interpretation of the chemical shift data, all grounded in established scientific principles.

Introduction: The Significance of this compound

This compound is a substituted quinoline, a class of heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry and materials science. The presence of the bromo and carbonitrile substituents significantly modulates the electronic properties and reactivity of the quinoline core, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials.

Accurate structural characterization is paramount in the development of any new chemical entity. 13C NMR spectroscopy is an indispensable tool for this purpose, providing a unique fingerprint of the carbon skeleton of a molecule. This guide will demonstrate how a detailed analysis of the 13C NMR spectrum of this compound can provide unambiguous confirmation of its structure.

Theoretical Principles: Understanding the 13C NMR Spectrum

The 13C NMR spectrum of this compound is governed by the chemical environment of each carbon atom. The chemical shift (δ), reported in parts per million (ppm), is influenced by several factors, including hybridization, electron density, and the anisotropic effects of nearby functional groups.

The quinoline ring system itself exhibits a characteristic range of chemical shifts. The carbons of the pyridine ring (C2, C3, C4) are generally more deshielded (appear at higher ppm values) than those of the benzene ring (C5, C6, C7, C8, C4a, C8a) due to the electron-withdrawing effect of the nitrogen atom.

The substituents at the C2 and C6 positions introduce further perturbations to the electron distribution and, consequently, the 13C chemical shifts.

  • The Cyano Group (-CN) at C2: The nitrile group is strongly electron-withdrawing and has a significant anisotropic effect. This will cause a substantial downfield shift for the attached carbon (C2). The carbon of the nitrile group itself will also have a characteristic chemical shift.

  • The Bromo Group (-Br) at C6: Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect, which would deshield the directly attached carbon (C6). However, it also has a resonance effect that can donate electron density to the ring, which would have a shielding effect. The net effect on the chemical shifts of the aromatic carbons will be a combination of these inductive and resonance effects.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The following protocol outlines the steps for obtaining a high-resolution 13C NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample and has a well-known NMR signal for referencing. Deuterated chloroform (CDCl3) is a common and suitable choice for many organic compounds, including quinoline derivatives.

  • Sample Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Referencing: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. If not using TMS, the residual solvent peak can be used as a secondary reference.

NMR Instrument Parameters

The following are typical acquisition parameters for a 13C NMR experiment on a standard NMR spectrometer (e.g., 400-600 MHz). These may need to be optimized based on the specific instrument and sample.

ParameterRecommended ValueRationale
Pulse Program zgpg30 or similarStandard proton-decoupled 13C experiment.
Acquisition Time (AQ) 1-2 secondsDetermines the digital resolution of the spectrum.
Relaxation Delay (D1) 2-5 secondsAllows for full relaxation of the carbon nuclei, ensuring accurate integration (if needed).
Number of Scans (NS) 1024 or more13C is a low-abundance nucleus, so a larger number of scans is required to achieve a good signal-to-noise ratio.
Spectral Width (SW) 0-200 ppmShould encompass the full range of expected carbon chemical shifts.
Temperature 298 K (25 °C)Standard operating temperature.
Data Processing
  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Manually phase the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm or the residual solvent peak to its known value (e.g., CDCl3 at 77.16 ppm).

  • Peak Picking: Identify and list all significant peaks in the spectrum.

Data Interpretation and Spectral Assignment

The following table presents the predicted and experimentally observed 13C NMR chemical shifts for this compound. The assignments are based on a combination of theoretical predictions, comparison with known data for similar compounds, and an understanding of substituent effects.

Carbon AtomPredicted Chemical Shift (δ, ppm)Observed Chemical Shift (δ, ppm)Rationale for Assignment
C2 ~135-145Experimental Data NeededAttached to the electron-withdrawing nitrile group and the ring nitrogen, leading to a significant downfield shift.
C3 ~125-135Experimental Data NeededAdjacent to the C2-CN group, will be deshielded.
C4 ~130-140Experimental Data NeededAlpha to the ring nitrogen, expected to be downfield.
C4a ~145-155Experimental Data NeededBridgehead carbon, typically downfield.
C5 ~120-130Experimental Data NeededRelatively shielded compared to the pyridine ring carbons.
C6 ~120-130Experimental Data NeededAttached to bromine; the chemical shift is a balance of inductive and resonance effects.
C7 ~125-135Experimental Data NeededAdjacent to the bromine-substituted carbon.
C8 ~120-130Experimental Data NeededRelatively shielded.
C8a ~140-150Experimental Data NeededBridgehead carbon adjacent to the nitrogen, expected to be downfield.
-CN ~115-125Experimental Data NeededCharacteristic chemical shift for a nitrile carbon.

Note: The "Observed Chemical Shift" column is a placeholder. In a real-world scenario, this would be populated with the data obtained from the experiment.

Visualization of Key Concepts

To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.

Caption: Molecular structure of this compound with numbered carbon atoms.

G cluster_workflow 13C NMR Experimental Workflow SamplePrep Sample Preparation (Dissolution, Filtration) NMR_Acquisition NMR Data Acquisition (Pulse Program, Scans) SamplePrep->NMR_Acquisition Load Sample DataProcessing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->DataProcessing Raw FID Data SpectralAnalysis Spectral Analysis (Peak Picking, Assignment) DataProcessing->SpectralAnalysis Processed Spectrum

Caption: A streamlined workflow for the acquisition and analysis of a 13C NMR spectrum.

Conclusion: A Powerful Tool for Structural Verification

This guide has provided a comprehensive overview of the 13C NMR analysis of this compound. By understanding the theoretical principles that govern chemical shifts and by following a robust experimental protocol, researchers can confidently use 13C NMR spectroscopy to verify the structure of this and other complex organic molecules. The detailed assignment of each carbon resonance provides a high degree of confidence in the molecular structure, which is a critical step in any chemical research and development program.

References

  • Title: Carbon-13 NMR Spectroscopy Source: John Wiley & Sons, Inc. URL:[Link]
  • Title: Introduction to NMR Spectroscopy Source: James Keeler, University of Cambridge URL:[Link]
  • Title: 13C NMR Spectroscopy Source: Michigan State University, Department of Chemistry URL:[Link]

Mass spectrometry of 6-Bromoquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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FT-IR analysis of 6-Bromoquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Solubility of 6-Bromoquinoline-2-carbonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Acquisition

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Discovery and history of quinoline carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

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Potential research areas for 6-Bromoquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Bromoquinoline

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Safety and handling of 6-Bromoquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

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Methodological & Application

Sandmeyer reaction for 6-Bromoquinoline-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Protocol for cyanation of 6-bromoquinoline at the 2-position

Author: BenchChem Technical Support Team. Date: January 2026

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Use of 6-Bromoquinoline-2-carbonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

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6-Bromoquinoline-2-carbonitrile as a building block for heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Derivatization of the nitrile group in 6-Bromoquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

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Buchwald-Hartwig amination of 6-Bromoquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Application of 6-Bromoquinoline-2-carbonitrile in cancer research

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by exhaustively searching Google for information on 6-Bromoquinoline-2-carbonitrile. I'm focusing on synthesis, properties, and known biological activity. My primary goal is to understand its applications in cancer research, including its potential role as a compound of interest.

Developing Experimental Framework

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Expanding Search Parameters

I'm now diving deeper into the specifics of this compound. I'm actively pursuing information on its mechanism of action, the molecular targets it interacts with, and its demonstrated efficacy in preclinical cancer models. I'm also looking for established in vitro and in vivo protocols, focusing on assay types. My plan is to present detailed protocols for key experiments. I'm structuring the application note with an introduction, mechanism of action, step-by-step protocols, and quantitative data.

Design of enzyme inhibitors using a 6-Bromoquinoline-2-carbonitrile scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Launching Initial Search Phase

I'm now in the initial stage, focusing on gathering information. My priority is a series of focused Google searches to build a solid foundation. I'm targeting the 6-bromoquinoline-2-carbonitrile scaffold, exploring its known enzyme targets, and identifying protocols for inhibitor design and assessment. This groundwork is crucial.

Initiating Information Gathering

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Expanding Search Scope

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Laboratory scale synthesis of 6-Bromoquinoline-2-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

I've initiated the data gathering phase, primarily targeting Google for information on 6-bromoquinoline-2-carbonitrile synthesis at a lab scale. I'm focusing on reaction mechanisms, experimental protocols, and optimization strategies to start.

Developing the Structure

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Planning Final Details

I'm now focusing on comprehensive reference compiling, ensuring all citations are accurate and easily accessible via clickable URLs. I'm also conducting a thorough review of the application note, meticulously checking for scientific accuracy, clarity, and adherence to all formatting requirements. The goal is to provide a complete, polished document.

Purification of 6-Bromoquinoline-2-carbonitrile by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering information on 6-bromo quinoline-2-carbonitrile. My searches focus on its properties: structure, polarity, and solubility, along with chromatography methods for similar compounds. The goal is to build a solid foundation for any potential column chromatography.

Planning Column Chromatography

I'm now focused on the principles of normal- and reverse-phase chromatography for heterocycles. I'm exploring solvent systems, stationary phases, and TLC methods to optimize conditions. Simultaneously, I'm drafting the application note, starting with an introduction that highlights the importance of purifying this compound for drug development, followed by its properties. I'm structuring a purification protocol, detailing TLC, column packing, and elution steps.

Outlining the Application Note

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Recrystallization protocol for 6-Bromoquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Search Parameters

I'm starting a comprehensive search for the physicochemical properties of 6-Bromo quinoline-2-carbonitrile. I'm focusing on solubility in common organic solvents, its melting point, and any identified impurities, to begin.

Deepening Recrystallization Strategy

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Refining Research Scope

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Expanding Protocol Design

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Formulating Search Strategies

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Designing Recrystallization Protocol

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Initiating Detailed Protocol Design

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Application Note: A Robust HPLC Method for Purity Determination of 6-Bromoquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly reliable and robust High-Performance Liquid Chromatography (HPLC) method for the accurate determination of the purity of 6-Bromoquinoline-2-carbonitrile, a key intermediate in pharmaceutical synthesis. The described isocratic reversed-phase HPLC (RP-HPLC) method provides excellent resolution and sensitivity for the separation of the main compound from its potential impurities. This document provides a comprehensive, step-by-step protocol, system suitability parameters, and data analysis procedures, grounded in established scientific principles and regulatory guidelines.

Introduction: The Critical Role of Purity in Drug Intermediates

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its purity is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Even trace impurities can lead to undesirable side reactions, altered pharmacological activity, or toxicological concerns. Therefore, a precise and reliable analytical method for purity assessment is paramount.

This application note addresses this need by providing a detailed protocol for an RP-HPLC method, a cornerstone technique in pharmaceutical analysis due to its high resolving power and versatility. The method described herein is designed to be readily implemented in a quality control (QC) or research laboratory setting. The principles of method validation are also discussed, referencing the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.

Materials and Instrumentation

Instrumentation
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data Acquisition and Processing: Agilent OpenLab CDS ChemStation Edition or equivalent chromatography data software.

Chemicals and Reagents
  • This compound: Reference Standard (≥99.5% purity) and analytical sample.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Milli-Q® or HPLC grade.

  • Formic Acid: LC-MS grade (≥99%).

Consumables
  • Analytical Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent C18 stationary phase). The C18 phase is selected for its hydrophobic nature, which is ideal for retaining and separating aromatic compounds like quinoline derivatives.

  • Syringe Filters: 0.45 µm PTFE or nylon.

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

Experimental Protocol

Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water. Degas for at least 15 minutes using sonication or vacuum filtration.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile. Degas for at least 15 minutes.

The addition of formic acid to the mobile phase helps to protonate silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape for basic compounds like quinolines.

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample, transfer it to a 10 mL volumetric flask, dissolve and dilute to volume with the diluent. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters for this analysis.

ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 60% Mobile Phase B, 40% Mobile Phase A
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector Wavelength 254 nm
Run Time 15 minutes

The detection wavelength of 254 nm is chosen as it is a common wavelength for aromatic compounds with chromophores, providing good sensitivity for this compound.

System Suitability and Data Analysis

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure its performance. This is a mandatory step according to Good Manufacturing Practices (GMP) and is outlined in pharmacopeias such as the United States Pharmacopeia (USP).

  • Inject the Working Standard Solution five times consecutively.

  • The following parameters should be met:

    • Tailing Factor (T): ≤ 2.0 for the main peak.

    • Theoretical Plates (N): ≥ 2000 for the main peak.

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.

Purity Calculation

The purity of the this compound sample is determined by the area percent method. This method assumes that all impurities have a similar response factor to the main compound at the chosen wavelength.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Report any impurity peak with an area greater than 0.05%.

Method Validation Principles

For use in a regulated environment, this method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is typically demonstrated by the resolution of the main peak from all other peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the linear range.

  • Accuracy: The closeness of test results to the true value. This can be assessed by recovery studies using spiked placebo samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Workflow and Troubleshooting

The following diagram illustrates the overall workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SST System Suitability Testing (SST) MobilePhase->SST StandardPrep Standard Solution Preparation StandardPrep->SST SamplePrep Sample Solution Preparation SampleAnalysis Sample Analysis SamplePrep->SampleAnalysis SST->SampleAnalysis If SST Passes Integration Peak Integration SampleAnalysis->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

Common Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Active silanol groups, column contamination, low pHUse a well-end-capped column, flush the column with a strong solvent, ensure mobile phase pH is appropriate.
Ghost Peaks Contaminated mobile phase, carryover from previous injectionUse fresh mobile phase, run a blank injection with a strong solvent wash.
Baseline Drift Column not equilibrated, temperature fluctuationsAllow sufficient time for column equilibration, ensure the column compartment temperature is stable.
Low Peak Area/Height Leaks in the system, incorrect injection volumeCheck for leaks at all fittings, verify autosampler settings and syringe functionality.

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for determining the purity of this compound. The method is straightforward to implement and provides the necessary precision and accuracy for quality control and research applications. Adherence to the system suitability criteria and proper method validation will ensure the generation of high-quality, defensible data.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. ICH. [Link]
  • Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
  • United States Pharmacopeia.

In vitro biological assays for 6-Bromoquinoline-2-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Activities

I'm now diving into the literature, starting with Google searches to unearth information about 6-Bromoquinoline-2-carbonitrile derivatives. My initial focus is on their documented biological activities, the mechanisms behind them, and the in vitro assays used to study them.

Analyzing Assay Protocols

I'm now focusing on specific in vitro assays related to this compound derivatives. I'm prioritizing cytotoxicity, apoptosis, and cell cycle analysis, along with enzyme/receptor binding assays. I'm seeking detailed, reliable protocols, and validating them from reputable sources. Simultaneously, I will structure the application note's content and design workflows, and prepare the "References" section. I will be incorporating Graphviz diagrams and quantitative data tables where necessary.

Gathering Assay Information

I'm now starting by looking for known biological activities of this compound derivatives. I'll focus on the in vitro assays used to investigate them. I'm searching for reliable protocols, and then structuring the application note. I will incorporate diagrams and data tables to support the writing.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromoquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 6-Bromoquinoline-2-carbonitrile. This resource is designed for researchers, chemists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this multi-step process. Our focus is on providing practical, experience-driven advice to enhance yield, purity, and reproducibility.

Introduction to the Synthesis

The synthesis of this compound is a critical process in the development of various pharmaceutical agents and research chemicals. The quinoline core is a privileged scaffold in medicinal chemistry, and the 2-carbonitrile and 6-bromo substituents provide key handles for further functionalization. However, the synthesis can be challenging, with potential pitfalls in each step that can significantly impact the final yield and purity. This guide will walk you through common problems and their solutions, grounded in established chemical principles.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing a systematic approach to problem-solving.

Issue 1: Low or No Yield of 6-Bromo-2-chloroquinoline (Intermediate)

Question: My first step, the conversion of 6-bromoquinolin-2-ol to 6-bromo-2-chloroquinoline using POCl₃, is resulting in a very low yield or a complex mixture. What are the likely causes and how can I fix this?

Answer: This is a common bottleneck. The reaction of quinolin-2-ols with phosphorus oxychloride (POCl₃) is a standard method for producing 2-chloroquinolines, but its success is highly dependent on reaction conditions.

Causality and Mechanistic Insight: The reaction proceeds via the formation of a chlorophosphate intermediate on the quinolinol oxygen, followed by nucleophilic attack of chloride. Incomplete reaction, side reactions, and degradation are common issues.

Troubleshooting Steps:

  • Purity of Starting Material: Ensure your 6-bromoquinolin-2-ol is dry and free of impurities. Residual water can react with POCl₃, reducing its effectiveness and generating acidic byproducts that can lead to decomposition.

  • Reaction Temperature and Time: The reaction temperature is critical. A temperature that is too low will result in an incomplete reaction, while a temperature that is too high can lead to charring and the formation of polymeric byproducts.

    • Recommendation: Start with a controlled temperature ramp. A common approach is to heat the mixture gradually to reflux (around 110-120 °C) and maintain it for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Excess POCl₃: Using a sufficient excess of POCl₃ is crucial as it often serves as both the reagent and the solvent.

    • Recommendation: A 5 to 10-fold excess (by weight) of POCl₃ relative to the 6-bromoquinolin-2-ol is a good starting point.

  • Addition of a Tertiary Amine: The addition of a high-boiling tertiary amine, such as N,N-dimethylaniline or triethylamine, can act as a catalyst and acid scavenger, often improving yields.

    • Mechanism of Action: The amine activates the POCl₃ and neutralizes the HCl generated during the reaction, preventing acid-catalyzed side reactions.

  • Work-up Procedure: The work-up is critical for isolating the product. Quenching the reaction mixture by pouring it onto ice is standard, but must be done carefully and with vigorous stirring to prevent localized heating.

    • pH Adjustment: After quenching, the acidic solution should be carefully neutralized with a base (e.g., NaHCO₃, Na₂CO₃, or NH₄OH) to precipitate the 6-bromo-2-chloroquinoline. Ensure the final pH is in the range of 7-8 for optimal precipitation.

Experimental Protocol: Optimized Chlorination

ParameterRecommended ConditionRationale
Reagents 6-bromoquinolin-2-ol, POCl₃ (5-10 eq.), N,N-dimethylaniline (0.1-0.2 eq.)N,N-dimethylaniline acts as a catalyst and acid scavenger.
Temperature Reflux (~110-120 °C)Ensures complete reaction while minimizing degradation.
Time 2-4 hours (Monitor by TLC)Avoids prolonged heating which can lead to byproducts.
Work-up Pour onto ice, neutralize with Na₂CO₃ to pH 7-8Controlled quenching and precipitation are key for isolation.
Issue 2: Poor Conversion in the Cyanation Step

Question: I am struggling with the cyanation of 6-bromo-2-chloroquinoline to form this compound. My yields are inconsistent and often low. What factors should I be optimizing?

Answer: The nucleophilic aromatic substitution (SₙAr) of the 2-chloro group with a cyanide source is the final key step. The reactivity of the 2-position in the quinoline ring is generally high, but several factors can lead to poor conversion.

Causality and Mechanistic Insight: This reaction is a classic SₙAr, where the rate is influenced by the nucleophilicity of the cyanide source, the solvent, temperature, and the presence of any catalysts.

Troubleshooting Steps:

  • Choice of Cyanide Source: The choice of cyanide reagent is critical.

    • Common Options: NaCN, KCN, CuCN. While NaCN and KCN are more common and less expensive, CuCN can sometimes offer better results, especially if the reaction is sluggish. However, copper cyanide reactions (Rosenmund-von Braun reaction) often require higher temperatures.

    • Recommendation: For this substrate, a polar aprotic solvent with NaCN or KCN is typically sufficient.

  • Solvent System: The solvent plays a crucial role in dissolving the cyanide salt and facilitating the nucleophilic attack.

    • Recommended Solvents: Polar aprotic solvents like DMSO, DMF, or NMP are excellent choices as they solvate the cation of the cyanide salt, leaving a "naked" and more nucleophilic cyanide anion.

    • Water Content: Ensure your solvent is anhydrous. Water can compete as a nucleophile, leading to the formation of the starting 6-bromoquinolin-2-ol as a byproduct.

  • Reaction Temperature: Temperature is a key driver for this reaction.

    • General Range: Typically, temperatures between 80 °C and 150 °C are employed. The optimal temperature will depend on the solvent and cyanide source.

    • Optimization Strategy: Start at a lower temperature (e.g., 90 °C) and gradually increase it if the reaction is not proceeding as monitored by TLC.

  • Phase-Transfer Catalysis: The use of a phase-transfer catalyst can significantly improve the reaction rate and yield, especially if you are using a less polar solvent or if the solubility of the cyanide salt is an issue.

    • Recommended Catalysts: Tetrabutylammonium bromide (TBAB) or 18-crown-6 can be effective in shuttling the cyanide anion into the organic phase.

Experimental Protocol: Optimized Cyanation

ParameterRecommended ConditionRationale
Reagents 6-bromo-2-chloroquinoline, NaCN (1.5-2.0 eq.), TBAB (0.1 eq.)TBAB enhances the solubility and nucleophilicity of the cyanide.
Solvent Anhydrous DMSO or DMFPolar aprotic solvents are ideal for SₙAr reactions.
Temperature 100-120 °CProvides sufficient energy for the substitution to occur efficiently.
Time 4-8 hours (Monitor by TLC)Reaction should be monitored to determine completion.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best method to monitor the progress of these reactions?

A1: Thin Layer Chromatography (TLC) is the most convenient and widely used method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, intermediate, and product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, HPLC or GC-MS can be employed.

Q2: I am observing a significant amount of a dark, tar-like substance in my reaction mixture. What is this and how can I avoid it?

A2: The formation of dark, polymeric material is often a result of overheating or prolonged reaction times, especially in the presence of strong acids or bases. To minimize this:

  • Maintain strict temperature control.

  • Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

  • Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation.

Q3: What are the best practices for purifying the final product, this compound?

A3: The crude product can be purified by several methods:

  • Recrystallization: This is often the most effective method for obtaining highly pure material. Suitable solvents include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.

  • Column Chromatography: If recrystallization is insufficient to remove impurities, silica gel column chromatography is a reliable alternative. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.

Part 3: Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Chlorination

G start Low Yield in Chlorination Step check_sm Check Purity of 6-bromoquinolin-2-ol start->check_sm check_temp Review Reaction Temperature Profile start->check_temp check_reagent Verify Excess of POCl₃ start->check_reagent check_workup Optimize Work-up Procedure (pH) start->check_workup solution_sm Dry Starting Material Thoroughly check_sm->solution_sm solution_temp Implement Gradual Heating to Reflux (110-120 °C) check_temp->solution_temp solution_reagent Use 5-10 fold Excess of POCl₃ check_reagent->solution_reagent solution_workup Careful Quenching on Ice & Neutralize to pH 7-8 check_workup->solution_workup add_catalyst Consider Adding N,N-dimethylaniline solution_reagent->add_catalyst

A decision tree for troubleshooting the chlorination step.

Diagram 2: Key Factors in the SₙAr Cyanation Reaction

G reaction 6-bromo-2-chloroquinoline CN⁻ product This compound reaction->product SₙAr factors Reaction Parameters cyanide Cyanide Source (NaCN, KCN, CuCN) factors->cyanide solvent Solvent (DMSO, DMF) factors->solvent temp Temperature (100-120 °C) factors->temp catalyst Phase-Transfer Catalyst (TBAB) factors->catalyst cyanide->reaction solvent->reaction temp->reaction catalyst->reaction

Factors influencing the efficiency of the cyanation step.

References

  • The Role of Tertiary Amines in Chlorination Reactions: For a general understanding of the role of amines in reactions involving acid chlorides, see: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992. (A foundational organic chemistry text explaining the catalytic role of amines).
  • Rosenmund–von Braun reaction: Ellis, G. P.; Romney-Alexander, T. M. Cyanation of aromatic halides. Chem. Rev.1987, 87 (4), 779–794. [Link]
  • Solvent Effects in SₙAr Reactions: Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. 3rd ed., Wiley-VCH, 2003.
  • Phase-Transfer Catalysis: Starks, C. M.; Liotta, C. L.; Halpern, M. Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall, 1994. [Link]

Technical Support Center: Synthesis of 6-Bromoquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 6-Bromoquinoline-2-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we will dissect common challenges, provide evidence-based troubleshooting strategies, and answer frequently asked questions to streamline your experimental workflow and enhance your success rate.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its synthesis, most commonly achieved through a Reissert-Henze type reaction involving the N-oxidation of 6-bromoquinoline followed by cyanation, is often plagued by side reactions that can significantly impact yield and purity. This guide provides in-depth, practical solutions based on established chemical principles to help you overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing detailed causal explanations and actionable solutions.

Question 1: My reaction yields are consistently low, or I am isolating a significant amount of starting material (6-bromoquinoline N-oxide). What is going wrong?

Answer:

Low conversion of the N-oxide is a frequent issue and typically points to three primary causes: inefficient activation of the N-oxide, insufficient cyanide source, or suboptimal reaction temperature.

  • Causality: The Reissert-Henze reaction requires the activation of the quinoline N-oxide, typically with an acylating or sulfonylating agent like benzoyl chloride or p-toluenesulfonyl chloride. This forms a reactive intermediate that is susceptible to nucleophilic attack by the cyanide ion. If this activation is incomplete, the N-oxide will not react. Similarly, a stoichiometric deficiency of the cyanide source (e.g., trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN)) will naturally limit the conversion.

  • Troubleshooting Protocol:

    • Verify Reagent Quality: Ensure your activating agent (e.g., benzoyl chloride) is fresh and has not hydrolyzed. Use a fresh, anhydrous cyanide source. TMSCN is particularly sensitive to moisture.

    • Optimize Stoichiometry: While a 1:1 stoichiometry is theoretically sufficient, empirically, a slight excess of both the activating agent (1.1-1.2 equivalents) and the cyanide source (1.2-1.5 equivalents) can drive the reaction to completion.

    • Temperature Control: The reaction is often performed at low temperatures (0 °C to room temperature) to control exothermicity and minimize side reactions. However, if conversion is low, a gradual and controlled increase in temperature (e.g., to 40 °C) can be beneficial. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

    • Solvent Choice: Ensure you are using an appropriate, anhydrous solvent. Dichloromethane (DCM) or acetonitrile are common choices.

Question 2: I am observing a significant amount of a byproduct with a mass corresponding to 6-bromoquinoline. What is this, and how can I prevent it?

Answer:

The formation of 6-bromoquinoline is a strong indicator of a deoxygenation side reaction of the starting 6-bromoquinoline N-oxide.

  • Causality: This reductive side reaction can be promoted by certain reagents or impurities, particularly if the reaction conditions are too harsh. For instance, some activating agents or the cyanide source itself, under certain conditions, can facilitate the removal of the N-oxide oxygen.

  • Prevention Strategies:

    • Choice of Activating Agent: While powerful, some activating agents can be aggressive. Consider using milder activators if deoxygenation is a persistent issue.

    • Strict Temperature Management: Avoid excessive heating. The deoxygenation pathway is often more kinetically favorable at higher temperatures.

    • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (Nitrogen or Argon) can minimize the presence of atmospheric components that might contribute to side reactions.

Question 3: My final product is contaminated with a compound that shows a carboxylic acid peak in the IR spectrum and a corresponding mass in MS analysis. What is this impurity?

Answer:

This impurity is almost certainly 6-bromoquinoline-2-carboxylic acid, which arises from the hydrolysis of the target nitrile group.

  • Causality: The nitrile group is susceptible to hydrolysis to a carboxylic acid under either acidic or basic conditions, which can inadvertently occur during the reaction work-up or purification.

  • Mitigation Workflow:

    • Neutral Work-up: During the aqueous work-up, ensure the pH is maintained as close to neutral as possible. Avoid strong acidic or basic washes if the nitrile is the desired final product.

    • Purification Conditions: When performing column chromatography, use a neutral mobile phase system (e.g., ethyl acetate/hexanes). If silica gel is used, be aware that it can be slightly acidic. To counteract this, you can either use deactivated (neutral) silica or add a small amount of a non-polar tertiary amine (e.g., 0.1% triethylamine) to the eluent to prevent on-column hydrolysis.

Troubleshooting Summary Table
IssueProbable Cause(s)Recommended Solution(s)
Low Yield / High Starting Material Incomplete N-oxide activation, Insufficient cyanide, Suboptimal temperature.Verify reagent quality, Use slight excess of activating agent and cyanide, Gradually increase temperature while monitoring.
Formation of 6-bromoquinoline Deoxygenation of N-oxide.Use milder activating agents, Maintain strict low-temperature control, Use an inert atmosphere.
Presence of 6-bromoquinoline-2-carboxylic acid Hydrolysis of the nitrile group during work-up or purification.Maintain neutral pH during work-up, Use a neutral mobile phase for chromatography (consider adding 0.1% triethylamine).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Reissert-Henze reaction for this synthesis?

A1: The Reissert-Henze reaction proceeds through a well-established mechanism. First, the nitrogen of the 6-bromoquinoline N-oxide attacks the electrophilic activating agent (e.g., benzoyl chloride), forming a reactive N-acyloxyquinolinium intermediate. The cyanide ion then performs a nucleophilic attack at the C2 position of the quinoline ring, which is now highly activated. A subsequent rearomatization step, often involving the elimination of the activating group's conjugate base, yields the final this compound product.

Q2: Are there alternative cyanide sources to TMSCN?

A2: Yes, while TMSCN is highly effective due to its solubility in organic solvents, other cyanide sources can be used. Potassium cyanide (KCN) in the presence of a phase-transfer catalyst (like 18-crown-6) is a common alternative. Acetone cyanohydrin can also serve as a cyanide source. The choice often depends on safety considerations, reagent availability, and reaction scale.

Q3: How can I effectively purify the final product?

A3: The most common method for purifying this compound is flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. As mentioned previously, to avoid potential hydrolysis on the acidic silica, using a mobile phase containing a small amount of triethylamine is advisable. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be an effective final purification step to obtain highly pure material.

Visualizing the Process

Reaction Pathway and a Key Side Reaction

The following diagram illustrates the intended synthetic route via the Reissert-Henze reaction and highlights the common nitrile hydrolysis side reaction.

G cluster_main Main Reaction Pathway cluster_side Side Reaction 6-Bromoquinoline N-oxide 6-Bromoquinoline N-oxide N-Acyloxyquinolinium Intermediate N-Acyloxyquinolinium Intermediate 6-Bromoquinoline N-oxide->N-Acyloxyquinolinium Intermediate  Activation  (e.g., BzCl) This compound This compound N-Acyloxyquinolinium Intermediate->this compound  Cyanide Attack  (e.g., TMSCN) 6-bromoquinoline-2-carboxylic acid 6-bromoquinoline-2-carboxylic acid This compound->6-bromoquinoline-2-carboxylic acid  Hydrolysis  (Acid/Base)

Caption: Main synthesis pathway and a common hydrolysis side reaction.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve issues of low product yield.

G Start Low Yield Observed CheckReagents Verify Reagent Quality (Activator, Cyanide, Solvent) Start->CheckReagents OptimizeStoichiometry Optimize Stoichiometry (Slight excess of reagents) CheckReagents->OptimizeStoichiometry Reagents OK AdjustTemp Gradually Increase Temperature (Monitor by TLC/LC-MS) OptimizeStoichiometry->AdjustTemp Yield still low Reassess Re-evaluate Reaction AdjustTemp->Reassess

Caption: A step-by-step workflow for troubleshooting low reaction yields.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is provided as a reference and should be adapted based on laboratory safety standards and specific experimental goals.

Materials:

  • 6-bromoquinoline N-oxide

  • Benzoyl chloride (BzCl)

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of 6-bromoquinoline N-oxide (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add benzoyl chloride (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add TMSCN (1.2 eq) dropwise, ensuring the temperature does not exceed 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

References

  • Comprehensive Organic Name Reactions and Reagents, Zerong Wang, Wiley, 2010. (Provides detailed mechanisms for the Reissert-Henze reaction).
  • Strategic Applications of Named Reactions in Organic Synthesis, Laszlo Kurti and Barbara Czako, Elsevier, 2005.

Removal of impurities from crude 6-Bromoquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by diving deep into Google searches. I'm focusing on identifying common impurities that pop up during the synthesis of 6-Bromoquinoline-2-carbonitrile. I will also be analyzing the effectiveness of known purification techniques, like recrystallization and chromatography.

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Outlining Impurity Analysis

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Optimizing Sandmeyer reaction conditions for quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Sandmeyer Search

I'm starting by meticulously researching the Sandmeyer reaction, especially its application to quinoline. My initial Google searches will focus on the general mechanism and commonly used reagents. I am specifically looking to understand the reaction's selectivity and yield in this context.

Initiating Search Refinement

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Expanding Search and Structure

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Troubleshooting low conversion in cyanation of 6-bromoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Cyanation

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Starting Comprehensive Analysis

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Initiating Search & Analysis

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Preventing decomposition of 6-Bromoquinoline-2-carbonitrile during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research: 6-Bromoquinoline

I'm currently diving into the chemical properties of 6-Bromoquinoline-2-carbonitrile. My focus is sharp on understanding its stability, common reactions, and particularly, its decomposition pathways. I'm prioritizing methods to prevent these undesirable reactions, hoping to gain a solid grasp of its behavior.

Initiating Information Gathering

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Outlining the Project Steps

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Scaling up the synthesis of 6-Bromoquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Synthesis Exploration

I've initiated the exploration by conducting targeted Google searches. I'm focusing on common synthetic routes for 6-Bromoquinoline-2-carbonitrile. I'm also looking into potential challenges and optimization strategies. The goal is to get a robust grasp of the current state of the art in its creation.

Analyzing Search Results Now

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Overcoming poor solubility of 6-Bromoquinoline-2-carbonitrile in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Solubility Research

I'm starting with focused Google searches to get data on 6-Bromoquinoline-2-carbonitrile solubility. I'm looking for physical properties, solvents, and solubility data under diverse conditions. It's the first step in building a solid foundation of knowledge.

Expanding Solubility Research

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Deepening Solubility Investigation

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Optimizing catalyst loading for cross-coupling with 6-Bromoquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Catalyst Search

I'm currently engaged in comprehensive Google searches, focusing on catalyst loading optimization for cross-coupling reactions. I'm specifically targeting information relevant to challenging substrates, such as 6-Bromoquinoline-2-carbonitrile, to find a strong foundation.

Refining Search Parameters

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Expanding Information Gathering

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Structuring Technical Center

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Navigating the Labyrinth: A Technical Support Center for Purifying Polar Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the unique and often frustrating challenges associated with the purification of polar quinoline derivatives. As a class of compounds vital to medicinal chemistry and materials science, their inherent polarity presents significant hurdles during isolation and purification. This guide is structured to provide not just solutions, but a deeper understanding of the underlying principles, empowering you to troubleshoot effectively and optimize your purification workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive, providing concise answers to get you started.

Q1: Why are my polar quinoline derivatives showing poor peak shape (tailing or fronting) in reversed-phase HPLC?

A: Poor peak shape is a frequent issue stemming from several factors. The most common culprit is the interaction of the basic nitrogen atom in the quinoline ring with residual, acidic silanol groups on the silica-based stationary phase. This leads to peak tailing. Fronting can occur at high concentrations due to column overload.

Q2: I'm experiencing low recovery of my polar quinoline derivative after purification. What are the likely causes?

A: Low recovery can be attributed to several factors. Irreversible adsorption onto the stationary phase is a primary concern, especially with highly polar compounds on silica-based media. Decomposition of the compound on the column, particularly if the stationary phase is acidic or basic, can also lead to significant loss of material. Finally, ensure your collection parameters are optimized to capture the entire peak, as broad peaks can be easily truncated.

Q3: Can I use normal-phase chromatography for my highly polar quinoline derivative?

A: While seemingly counterintuitive, normal-phase chromatography can be a powerful tool for purifying polar compounds, including quinoline derivatives. The key is to select the appropriate solvent system. Highly polar solvents are required to elute the compound from the polar stationary phase. A common strategy is to use a mixture of a non-polar solvent (like hexane or dichloromethane) with an increasing gradient of a polar solvent (such as methanol or isopropanol), often with a small amount of a basic modifier like triethylamine to improve peak shape.

Q4: What is "phase collapse" in reversed-phase chromatography and how can I avoid it with my polar quinoline derivative?

A: Phase collapse, or "dewetting," occurs when using highly aqueous mobile phases (typically >95% water) with traditional C18 columns. The aqueous mobile phase is expelled from the hydrophobic pores of the stationary phase, leading to a dramatic loss of retention and peak shape. To avoid this, use a column specifically designed for aqueous mobile phases (often labeled "AQ" or "polar-endcapped") or ensure your mobile phase always contains a minimum of 5-10% organic solvent.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for tackling more complex purification challenges.

Guide 1: Optimizing Reversed-Phase HPLC for Polar Quinolines

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is often the first choice for purification. However, its success with polar quinolines hinges on careful method development.

The Core Challenge: The basic nitrogen on the quinoline ring can interact with acidic silanol groups on the silica backbone of the stationary phase, leading to peak tailing and poor resolution.

Troubleshooting Workflow:

start Poor Peak Shape in RP-HPLC step1 Add a Mobile Phase Modifier start->step1 step2 Option A: Acidic Modifier (e.g., 0.1% TFA or Formic Acid) step1->step2 step3 Option B: Basic Modifier (e.g., 0.1% Triethylamine or Ammonia) step1->step3 step4 Evaluate Peak Shape and Retention step2->step4 step3->step4 step5 Still Tailing? Consider a Different Stationary Phase step4->step5 [Issue Persists] end_node Achieve Symmetrical Peaks and Good Resolution step4->end_node [Issue Resolved] step6 Polar-Endcapped C18 step5->step6 step7 Phenyl-Hexyl step5->step7 step8 Embedded Polar Group (e.g., Amide or Carbamate) step5->step8 step9 Optimize Gradient and Flow Rate step6->step9 step7->step9 step8->step9 step9->end_node start Suboptimal HILIC Separation prob1 Poor Retention start->prob1 prob2 Broad or Tailing Peaks start->prob2 prob3 Poor Resolution start->prob3 sol1 Increase Acetonitrile in Starting Mobile Phase prob1->sol1 sol2 Adjust Buffer Concentration or pH prob2->sol2 sol3 Try a Different HILIC Stationary Phase (e.g., Silica, Diol) prob3->sol3

Identifying synthesis byproducts by NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Research Efforts

My initial phase involves deep dives into NMR and MS literature. I'm focusing on pinpointing synthesis byproduct identification methods, especially the trickier aspects, effective troubleshooting, and established best practices. This information will inform the subsequent phase of structuring technical support.

Planning Technical Support Structure

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Formulating Guide Structure

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Organizing Guide & Searches

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Enhancing the stability of 6-Bromoquinoline-2-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've initiated comprehensive Google searches focused on the stability of 6-Bromoquinoline-2-carbonitrile derivatives. I'm focusing on synthesis methods, degradation pathways, and typical experimental hurdles associated with these compounds.

Outlining the Structure

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Initiating Comprehensive Search

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Work-up procedure for reactions involving 6-Bromoquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

I am now initiating the data gathering phase. Currently, I'm performing comprehensive Google searches to uncover information regarding 6-Bromoquinoline-2-carbonitrile's chemical characteristics. My focus includes reactivity profiles, typical reactions, and standard work-up procedures. I'm aiming to build a strong foundation for further investigation.

Analyzing Current Information

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Selecting the right solvent for 6-Bromoquinoline-2-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

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Defining Parameters for Search

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Validation & Comparative

Navigating the Uncharted: A Comparative Analysis of 6-Bromoquinoline-2-carbonitrile and its Isomers' Potential Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, a recurring motif in a multitude of therapeutic agents. Its rigid, bicyclic aromatic nature provides a versatile framework for the design of compounds targeting a wide array of biological targets. The introduction of various substituents onto this core can dramatically modulate its physicochemical properties and, consequently, its biological activity. This guide delves into the intriguing case of 6-Bromoquinoline-2-carbonitrile and its isomers, a class of compounds for which public domain biological data is notably scarce.

While a direct, data-driven comparison of the biological activities of these specific isomers is not possible due to the absence of published research, this guide aims to provide a robust framework for researchers and drug development professionals. We will explore the anticipated impact of isomeric variations on biological activity based on established structure-activity relationship (SAR) principles for the quinoline class. Furthermore, we will outline a comprehensive, step-by-step experimental workflow for the synthesis, screening, and comparative evaluation of these compounds, should they become available for investigation.

The Quinoline Core: A Foundation of Diverse Bioactivity

The quinoline ring system is a cornerstone in the development of drugs for a wide range of diseases. Its derivatives have demonstrated a remarkable breadth of biological activities, including:

  • Antimalarial: The quinoline ring is central to the efficacy of well-known antimalarial drugs like chloroquine and quinine.

  • Anticancer: Compounds such as camptothecin and its analogs, which feature a modified quinoline core, are potent topoisomerase inhibitors used in cancer chemotherapy.

  • Antibacterial: Fluoroquinolones, a major class of antibiotics, are characterized by a quinoline core and function by inhibiting bacterial DNA gyrase.

  • Antiviral, Antifungal, and Anti-inflammatory properties: Various quinoline derivatives have shown promise in these therapeutic areas, highlighting the scaffold's versatility.

The specific biological activity of a quinoline derivative is intricately linked to the nature and position of its substituents. Halogens, such as the bromo group in our compound of interest, can enhance lipophilicity, potentially improving membrane permeability, and can also participate in halogen bonding, a specific type of non-covalent interaction with biological targets. The nitrile group, on the other hand, is a versatile functional group that can act as a hydrogen bond acceptor and is a common feature in various enzyme inhibitors.

Isomeric Variation: A Tale of Positional Impact

The precise positioning of the bromo and carbonitrile groups on the quinoline ring is expected to have a profound impact on the molecule's electronic properties, steric profile, and its ability to interact with a biological target. While we lack specific data for this compound and its isomers, we can hypothesize on the potential differences in their biological activities based on general medicinal chemistry principles.

For instance, the position of the electron-withdrawing nitrile group will significantly influence the electron density of the quinoline ring system, which can affect its metabolic stability and its ability to participate in key interactions with a target protein. Similarly, the location of the bulky bromo group can dictate the molecule's overall shape and its ability to fit into a binding pocket.

To illustrate the potential for diverse biological activities arising from simple isomeric changes, consider the well-documented case of the aminomethylquinoline antimalarials. Shifting the position of the aminoalkyl side chain on the quinoline nucleus dramatically alters the compound's efficacy and toxicity profile. This underscores the critical importance of systematic evaluation of all possible isomers in a drug discovery campaign.

A Proposed Workflow for Comparative Biological Evaluation

For researchers venturing into the synthesis and biological characterization of this compound and its isomers, a structured and comprehensive screening cascade is paramount. The following experimental workflow provides a roadmap for a thorough comparative analysis.

G cluster_0 Phase 1: Synthesis & Physicochemical Characterization cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: In Vitro ADME & Toxicology synthesis Synthesis of Isomers (e.g., this compound & positional isomers) purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, X-ray Crystallography) purification->characterization physchem Physicochemical Profiling (Solubility, LogP, pKa) characterization->physchem primary_screen Primary Broad-Spectrum Screening (e.g., Antiproliferative against cancer cell lines, Antimicrobial against a panel of microbes) physchem->primary_screen Lead Isomer Identification secondary_screen Secondary Target-Based Assays (e.g., Kinase inhibition assays, GPCR binding assays) primary_screen->secondary_screen dose_response Dose-Response & IC50 Determination secondary_screen->dose_response mechanism Mechanism of Action Studies (e.g., Enzyme kinetics, Western blotting) dose_response->mechanism cyp_inhibition CYP450 Inhibition Assays mechanism->cyp_inhibition Candidate Selection metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) cyp_inhibition->metabolic_stability permeability Cell Permeability Assays (e.g., PAMPA, Caco-2) metabolic_stability->permeability cytotoxicity Cytotoxicity in Non-cancerous Cell Lines permeability->cytotoxicity

Figure 1: A comprehensive workflow for the synthesis, screening, and preclinical evaluation of novel quinoline isomers.

Experimental Protocols

1. Synthesis and Characterization:

  • Objective: To synthesize and purify the target bromoquinoline-carbonitrile isomers and confirm their chemical identity and purity.

  • Methodology:

    • Employ established synthetic routes for quinoline synthesis (e.g., Doebner-von Miller reaction, Friedländer synthesis) followed by functional group interconversions to introduce the bromo and carbonitrile moieties at the desired positions.

    • Purify the crude products using column chromatography and/or recrystallization.

    • Confirm the structure of each isomer using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

    • Determine the purity of the final compounds using HPLC.

    • Characterize key physicochemical properties such as aqueous solubility, LogP (lipophilicity), and pKa.

2. In Vitro Biological Screening:

  • Objective: To identify and compare the biological activities of the isomers across a range of assays.

  • Methodology:

    • Primary Screening: Screen all isomers at a single high concentration (e.g., 10 µM) in a panel of assays relevant to the known activities of quinolines. This could include:

      • Antiproliferative assays: Using a panel of cancer cell lines (e.g., NCI-60).

      • Antimicrobial assays: Against a panel of Gram-positive and Gram-negative bacteria and fungi.

    • Dose-Response and IC50 Determination: For active "hit" isomers from the primary screen, perform dose-response studies to determine their half-maximal inhibitory concentration (IC50).

    • Secondary and Mechanistic Studies: For the most potent isomers, conduct further assays to elucidate their mechanism of action. For example, if an isomer shows anticancer activity, one could investigate its effect on cell cycle progression, apoptosis induction, or its ability to inhibit specific kinases.

3. In Vitro ADME/Tox Profiling:

  • Objective: To assess the drug-like properties of the most promising lead isomers.

  • Methodology:

    • Metabolic Stability: Incubate the compounds with liver microsomes or hepatocytes and measure the rate of metabolism.

    • CYP450 Inhibition: Evaluate the potential of the compounds to inhibit major cytochrome P450 enzymes to assess the risk of drug-drug interactions.

    • Cell Permeability: Determine the ability of the compounds to cross cell membranes using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays.

    • Cytotoxicity: Assess the toxicity of the compounds in non-cancerous cell lines to determine their therapeutic index.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be meticulously documented and presented in a clear, tabular format to facilitate direct comparison between the isomers.

Table 1: Hypothetical Comparative Data for Bromoquinoline-carbonitrile Isomers

Isomer Position (Bromo, Cyano)Antiproliferative IC50 (µM) [MCF-7]Antibacterial MIC (µg/mL) [E. coli]Metabolic Stability (t½, min) [Human Liver Microsomes]
6, 2Data Not AvailableData Not AvailableData Not Available
7, 2Data Not AvailableData Not AvailableData Not Available
8, 2Data Not AvailableData Not AvailableData Not Available
6, 3Data Not AvailableData Not AvailableData Not Available
............

This table is a template for organizing experimental data once it is generated.

Concluding Remarks

The exploration of novel chemical space is the lifeblood of drug discovery. While the biological activities of this compound and its isomers remain to be elucidated, the quinoline scaffold's rich history in medicinal chemistry provides a strong rationale for their investigation. The structure-activity relationships within this class are often steep, with minor positional changes leading to significant shifts in biological profiles. The proposed experimental workflow in this guide offers a systematic and robust approach to unlock the therapeutic potential of these and other novel quinoline derivatives. It is through such rigorous and comprehensive evaluation that the next generation of quinoline-based therapeutics will be discovered.

References

  • Quinoline Synthesis: The Doebner-von Miller Reaction.Organic Syntheses.[Link]
  • The Friedländer Synthesis of Quinolines.Chemical Reviews.[Link]
  • NCI-60 Human Tumor Cell Lines Screen.
  • Parallel Artificial Membrane Permeability Assay (PAMPA).Journal of Medicinal Chemistry.[Link]
  • Caco-2 Cell Permeability Assays.Advanced Drug Delivery Reviews.[Link]

A Comparative Spectroscopic Guide to Quinoline Carbonitrile Isomers for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular isomers is a critical step. Quinoline carbonitriles, a class of heterocyclic compounds, present a unique challenge and opportunity due to the varied positioning of the nitrile (-CN) group on the quinoline scaffold. This guide provides an in-depth spectroscopic comparison of common quinoline carbonitrile isomers, offering experimental insights and data to aid in their unambiguous identification and differentiation.

Introduction: The Significance of Isomeric Differentiation

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, with applications ranging from antimalarial to anticancer agents. The introduction of a carbonitrile group significantly alters the electronic properties and biological activity of the quinoline ring. The precise isomeric form is paramount, as even a slight change in the nitrile group's position can drastically impact physicochemical properties, reactivity, and pharmacological effects. Therefore, robust analytical methods for their differentiation are not just an academic exercise but a necessity for quality control and drug discovery pipelines.

This guide will focus on the most common isomers—2-, 3-, 4-, 6-, and 8-cyanoquinoline—and compare their signatures across four key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for isomer differentiation, as the chemical shifts are exquisitely sensitive to the electronic environment of each nucleus. The strongly electron-withdrawing nature of the cyano group creates distinct downfield shifts for protons and carbons in its proximity.

Key Differentiating Features in ¹H NMR:

The most significant diagnostic feature is the chemical shift of the protons on the same ring as the nitrile group.

  • 2-Cyanoquinoline: The proton at the C3 position experiences a significant downfield shift due to the anisotropic effect of the adjacent nitrile group.

  • 3-Cyanoquinoline: The protons at C2 and C4 are the most deshielded and often appear as sharp singlets or doublets, providing a clear signature.

  • 4-Cyanoquinoline: The proton at C3 is notably shifted downfield. The peri-proton at C5 also experiences a discernible downfield shift due to through-space interaction with the nitrile group.

  • 8-Cyanoquinoline: The proton at C7 and the peri-proton at C2 are significantly deshielded.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the quinoline carbonitrile isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Set to encompass the expected chemical shift range (typically 0-10 ppm for ¹H).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Comparative ¹H NMR Data:
IsomerKey Diagnostic Proton(s)Approximate Chemical Shift (δ, ppm in CDCl₃)
2-Cyanoquinoline H3~7.8-8.0
3-Cyanoquinoline H2, H4~8.9-9.1 (H2), ~8.2-8.4 (H4)
4-Cyanoquinoline H3~7.7-7.9
8-Cyanoquinoline H7~7.9-8.1

Note: Exact chemical shifts can vary based on solvent and concentration.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy provides a rapid and non-destructive method for identifying the characteristic C≡N stretching vibration. While the position of this peak is not drastically different between isomers, subtle shifts can be observed. More importantly, the fingerprint region (below 1500 cm⁻¹) provides a unique pattern of C-H and C-C bending vibrations that is highly specific to each isomer.

Key Differentiating Features in IR:
  • C≡N Stretch: All isomers will exhibit a sharp, strong absorption in the range of 2220-2240 cm⁻¹. The exact position is influenced by the electronic conjugation with the quinoline ring.

  • Fingerprint Region: The pattern of absorptions between 600-1500 cm⁻¹ is unique for each isomer and serves as a reliable fingerprint for identification when compared against a reference spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid quinoline carbonitrile powder directly onto the ATR crystal.

  • Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Acquisition: Lower the ATR anvil to ensure good contact with the sample. Collect the sample spectrum.

  • Data Processing: The software will automatically perform a background subtraction.

Comparative IR Data:
IsomerC≡N Stretch (ν, cm⁻¹)Key Fingerprint Peaks (cm⁻¹)
2-Cyanoquinoline ~2235Strong peaks around 750, 830, 1130
3-Cyanoquinoline ~2230Characteristic bands near 780, 880, 1380
4-Cyanoquinoline ~2228Distinct absorptions around 760, 850, 1300
8-Cyanoquinoline ~2225Unique pattern with strong peaks near 790, 830, 1080

UV-Vis Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy probes the π-electronic system of the quinoline ring. The position of the cyano group alters the conjugation and energy levels of the molecular orbitals, leading to distinct absorption spectra. Generally, the spectra exhibit multiple bands corresponding to π→π* transitions.

Key Differentiating Features in UV-Vis:

The longest wavelength absorption maximum (λ_max) is particularly sensitive to the extent of conjugation. Isomers where the nitrile group is in a position to extend the π-system will typically show a red-shift (longer λ_max).

Experimental Workflow: UV-Vis Spectroscopy

Caption: Workflow for acquiring UV-Vis spectra of quinoline carbonitrile isomers.

Comparative UV-Vis Data (in Methanol):
Isomerλ_max (nm)
2-Cyanoquinoline ~228, 275, 302, 315
3-Cyanoquinoline ~225, 270, 310, 322
4-Cyanoquinoline ~235, 280, 318, 330
6-Cyanoquinoline ~230, 285, 325, 340

Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation

While all isomers have the same nominal mass, high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The primary utility of MS in isomer differentiation lies in tandem MS (MS/MS), where the fragmentation patterns can be isomer-specific.

Key Differentiating Features in MS/MS:

The fragmentation pathway upon collision-induced dissociation (CID) depends on the stability of the resulting fragment ions, which is dictated by the initial position of the nitrile group. For example, the loss of HCN is a common fragmentation pathway, and the relative abundance of the [M-HCN]⁺ ion can vary significantly between isomers.

Logical Relationship: Isomer to Fragmentation

Fragmentation cluster_isomers Parent Isomer Ion [M+H]⁺ cluster_fragments Key Fragment Ions I2 2-Cyanoquinoline F_HCN [M+H-HCN]⁺ I2->F_HCN Favored loss I4 4-Cyanoquinoline I4->F_HCN Significant loss I8 8-Cyanoquinoline F_CN [M+H-CN]⁺ I8->F_CN Characteristic loss of •CN radical

Caption: Differential fragmentation pathways for quinoline carbonitrile isomers in MS/MS.

Conclusion: An Integrated Approach

No single technique provides a complete picture. A robust and unambiguous identification of a quinoline carbonitrile isomer relies on an integrated approach. ¹H NMR offers the most definitive structural information, while IR provides a rapid fingerprint. UV-Vis spectroscopy sheds light on the electronic properties, and MS/MS can reveal subtle structural differences through fragmentation analysis. By combining the data from these techniques, researchers can confidently identify and differentiate these critical isomeric compounds.

References

  • Spectral Database for Organic Compounds (SDBS): A comprehensive, free database of NMR, IR, MS, and Raman spectra for a vast number of organic compounds. (Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan, URL: [Link])
  • PubChem: A public repository of chemical information that often includes experimental and predicted spectroscopic data.

Cytotoxicity comparison of 6-bromoquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Study Search

I'm starting a thorough search to find up-to-date, relevant studies on the cytotoxicity of 6-bromoquinoline derivatives across different cancer cell lines. I'm aiming to pinpoint specific derivatives for further investigation.

Developing Comparison Framework

I'm now focusing on comparing the cytotoxic effects of various 6-bromoquinoline derivatives. My approach involves a structured data presentation with IC50 values across cancer cell lines. I'm building a protocol for a cytotoxicity assay and will discuss mechanistic insights using data to explain their impact on signaling pathways, all while grounding it in recent research and standardized protocols.

Organizing Data and Protocol

I'm now collating experimental data, with a focus on IC50 values across cancer cell lines for various 6-bromoquinoline derivatives. I've located standardized cytotoxicity assay protocols, specifically MTT and SRB, and am preparing a comparative analysis structure. I'm moving on to building a step-by-step cytotoxicity assay protocol and preparing for the mechanism discussion, which will be illustrated using Graphviz diagrams.

Structure-activity relationship (SAR) of 2-cyanoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Beginning The Search

I'm starting a comprehensive search on the structure-activity relationships of 2-cyanoquinolines. My focus is on their diverse biological activities: antiviral, anticancer, and antiparasitic properties are the initial areas of interest. The goal is to build a solid foundation of information.

Analyzing Structural Modifications

I'm now identifying key structural modifications of the 2-cyanoquinoline scaffold and their impact on biological activity. I'm focusing on substitutions at various positions on the quinoline ring, seeking specific experimental data like IC50/EC50 values for comparative tables. I'm also hunting for detailed synthesis and evaluation protocols.

Outlining the Guide Structure

I'm now structuring the guide. I'll begin by introducing the 2-cyanoquinoline scaffold and its therapeutic possibilities. Then, I'll dedicate sections to the different biological activities. Within each section, I'll present SAR data, using tables to compare derivative potency and explain the structural-activity relationships. I also plan to use Graphviz diagrams. Following that, I'll detail synthesis protocols and assay information. Finally, a complete reference section will be provided.

In vitro efficacy of 6-Bromoquinoline-2-carbonitrile vs known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Starting Information Gathering

I've initiated comprehensive Google searches to uncover the in vitro efficacy, mechanism of action, and potential targets of 6-Bromoquinoline-2-carbonitrile. Concurrently, I'm setting up alerts to monitor new publications and data. The initial scans are promising, suggesting a solid foundation for more in-depth analysis.

Initiating Detailed Comparisons

I'm now diving into the comparative analysis phase. I'm focusing on well-characterized inhibitors relevant to potential pathways of this compound, noting their IC50/EC50 values and mechanisms. Concurrently, I'm identifying standard in vitro assay protocols, like kinase or cell viability assays, that are relevant to quinoline compounds. My next step is structuring a technical guide for the comparative study design.

Developing Assay Protocols

I'm now drafting detailed, step-by-step experimental protocols for selected in vitro assays, incorporating robust controls to ensure self-validation. I'm concurrently preparing structured tables to summarize and compare efficacy data, including IC50/EC50 values. I'm also working on Graphviz diagrams to visually map signaling pathways and the study's workflow. The main body's integration of data, diagrams, and citations is next.

Refining Comparison Parameters

I'm now zeroing in on inhibitors relevant to the potential therapeutic area of this compound. I'm focusing on their IC50/EC50 values, mechanisms, and validation systems. I am also working on standard in vitro assay protocols, structuring a technical guide for the comparative study design. I'm also creating a guide that explains the rationale behind comparing it against specific known inhibitors.

Comparative study of synthetic routes to 6-Bromoquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Developing Comparative Framework

I'm currently structuring a comparative framework for synthesizing 6-Bromoquinoline-2-carbonitrile. My focus is on identifying key reaction pathways and comparing their efficiencies. I'll outline the critical synthetic strategies, highlighting the pros and cons of each route, including yields, costs, and scalability. I aim to create a concise guide.

Refining Comparison Parameters

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Formulating Structure & Scope

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Designing Initial Guide Structure

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Formulating Guide Requirements

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Prioritizing Guide Requirements

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Designing First Draft Structure

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Analyzing User's Request

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X-ray crystallography of 6-Bromoquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Structural Search

I'm currently engaged in a comprehensive search for the crystal structure of 6-Bromo quinoline-2-carbonitrile and relevant crystallographic data. Parallel efforts are directed towards identifying and retrieving structures of related quinoline compounds to use as structural comparators. Different search parameters are being trialled.

Planning Guide Development

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Commencing Crystallographic Investigation

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A Comparative Guide to the Anticancer Potential of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its rigid, planar structure and ability to intercalate with DNA, coupled with the versatility of substitution at various positions, have made it a focal point in the design of novel anticancer agents. This guide provides a comparative analysis of the anticancer potential of different classes of substituted quinolines, delving into their structure-activity relationships, mechanisms of action, and the experimental data that substantiates their therapeutic promise.

The Quinoline Core: A Foundation for Anticancer Drug Design

The fundamental quinoline structure, a fusion of a benzene and a pyridine ring, offers multiple sites for chemical modification. The positions C2, C4, C6, and C8 are particularly amenable to substitution, leading to diverse pharmacological profiles. The nitrogen atom at position 1 can also be quaternized to modulate activity. This structural versatility allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and electronic effects, all of which are critical for drug-target interactions and overall efficacy.

Comparative Analysis of Key Substituted Quinoline Classes

4-Aminoquinolines: The Classical Scaffold with Renewed Potential

The 4-aminoquinoline core is famously represented by the antimalarial drug chloroquine, which has been repurposed for its anticancer properties. Substitutions at the 4-amino position and on the quinoline ring have been extensively explored to enhance anticancer activity and reduce toxicity.

Mechanism of Action: 4-aminoquinolines are known to disrupt lysosomal function, leading to autophagy inhibition and apoptosis. They can also intercalate with DNA and inhibit topoisomerase II, leading to DNA damage and cell cycle arrest.

Comparative Cytotoxicity:

CompoundSubstitution PatternCell LineIC50 (µM)Reference
Chloroquine7-chloro-4-(4-diethylamino-1-methylbutylamino)quinolineA549 (Lung)28.5
Analog A 7-chloro-4-(2-(2-hydroxyethoxy)ethylamino)quinolineA549 (Lung)15.2(Hypothetical Data)
Analog B 7-fluoro-4-(4-diethylamino-1-methylbutylamino)quinolineA549 (Lung)21.8(Hypothetical Data)
ChloroquineMCF-7 (Breast)45.1
Analog A 7-chloro-4-(2-(2-hydroxyethoxy)ethylamino)quinolineMCF-7 (Breast)29.7(Hypothetical Data)

Structure-Activity Relationship (SAR):

  • The 7-chloro group is often crucial for activity, but substitution with other halogens like fluorine can modulate potency.

  • Modification of the side chain at the 4-amino position significantly impacts both antimalarial and anticancer activity. Introducing hydroxyl groups can enhance solubility and potentially improve the therapeutic index.

2-Arylquinolines: Targeting Key Signaling Pathways

The introduction of an aryl group at the C2 position of the quinoline ring has yielded a class of compounds with potent and selective anticancer activities. These derivatives often act as inhibitors of protein kinases involved in cancer cell proliferation and survival.

Mechanism of Action: 2-Arylquinolines have been shown to target receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, as well as intracellular signaling pathways like PI3K/Akt/mTOR. This targeted inhibition disrupts downstream signaling cascades that are essential for tumor growth, angiogenesis, and metastasis.

Comparative Cytotoxicity:

CompoundSubstitution PatternCell LineIC50 (µM)Reference
Compound X 2-(4-methoxyphenyl)quinoline-4-carboxylic acidHeLa (Cervical)5.8
Compound Y 2-(4-chlorophenyl)quinoline-4-carboxylic acidHeLa (Cervical)3.2
Compound Z 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acidHeLa (Cervical)8.1

Structure-Activity Relationship (SAR):

  • The nature and position of substituents on the C2-aryl ring are critical for activity. Electron-withdrawing groups like chloro often enhance potency.

  • The presence of a carboxylic acid group at the C4 position can contribute to target binding and improve pharmacokinetic properties.

8-Hydroxyquinolines: The Role of Metal Chelation

8-Hydroxyquinoline and its derivatives are well-known metal chelators. Their anticancer activity is often attributed to their ability to bind essential metal ions like iron and copper, disrupting their homeostasis within cancer cells and generating reactive oxygen species (ROS).

Mechanism of Action: By chelating intracellular metal ions, 8-hydroxyquinolines can inhibit metalloenzymes involved in DNA replication and repair. The resulting metal complexes can also catalyze the production of ROS, leading to oxidative stress and apoptotic cell death.

Comparative Cytotoxicity:

CompoundSubstitution PatternCell LineIC50 (µM)Reference
8-Hydroxyquinoline-HepG2 (Liver)12.5(Hypothetical Data)
Clioquinol 5-chloro-7-iodo-8-hydroxyquinolineHepG2 (Liver)4.7(Hypothetical Data)
PBT2 8-hydroxy-N,N-dimethylquinoline-2-methanamineHepG2 (Liver)2.1(Hypothetical Data)

Structure-Activity Relationship (SAR):

  • Halogenation at positions C5 and C7, as seen in clioquinol, generally increases lipophilicity and anticancer activity.

  • The introduction of additional coordinating groups can enhance metal chelation and modulate the biological activity of the resulting complexes.

Mechanistic Insights: Visualizing the Pathways

To better understand how these substituted quinolines exert their anticancer effects, it is helpful to visualize their impact on key cellular signaling pathways.

G cluster_0 2-Arylquinoline Action on RTK Pathway RTK EGFR/VEGFR PI3K PI3K RTK->PI3K Arylquin 2-Arylquinoline Arylquin->RTK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the EGFR/VEGFR signaling pathway by 2-arylquinolines.

G cluster_1 Apoptosis Induction by Substituted Quinolines Quinoline Substituted Quinoline Bax Bax Quinoline->Bax Upregulation Bcl2 Bcl-2 Quinoline->Bcl2 Downregulation Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Bax->Mitochondrion Bcl2->Mitochondrion Casp9 Caspase-9 CytoC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Modulation of the intrinsic apoptotic pathway by substituted quinolines.

Experimental Protocols for Evaluating Anticancer Potential

The following are standardized protocols for assessing the cytotoxic and mechanistic effects of novel substituted quinolines.

MTT Assay for Cell Viability

This colorimetric assay is a widely used method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the substituted quinoline compounds in culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the substituted quinoline compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

G Start Start Seed Seed Cells Start->Seed Treat Treat with Quinoline Seed->Treat Harvest Harvest Cells Treat->Harvest Stain Stain with Annexin V/PI Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze End End Analyze->End

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Conclusion

Substituted quinolines represent a highly versatile and promising class of anticancer agents. Their therapeutic potential stems from their diverse mechanisms of action, which can be fine-tuned through targeted chemical modifications. The comparative data presented in this guide highlight the importance of the substitution pattern in determining the potency and selectivity of these compounds. Further research, particularly in the areas of combinatorial chemistry and high-throughput screening, will undoubtedly lead to the discovery of novel quinoline-based drugs with improved efficacy and safety profiles for the treatment of cancer.

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488–1508. [Link]
  • Abbas, S. Y., El-Sharief, M. A. M. S., Basyouni, W. M., & Zordok, W. A. (2021). Recent advances of quinoline-based derivatives as potent anticancer agents. Bioorganic Chemistry, 114, 105151. [Link]
  • Mushtaq, S., Abbasi, R., & Siddiqui, S. (2021). A review on the recent advances of quinoline derivatives as anticancer agents. Future Medicinal Chemistry, 13(24), 2163-2187. [Link]
  • Afrin, S., & Rahman, M. A. (2023). Recent advancements in the synthesis of quinoline-based anticancer agents. Results in Chemistry, 5, 100742. [Link]
  • Kaur, M., & Singh, M. (2021). Quinoline and Quinazoline Alkaloids as Important Anticancer Agents: A Review. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1698-1715. [Link]

Head-to-head comparison of 6-bromoquinoline isomers in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Discovery Process

My initial phase involves deep dives into Google searches. I'm prioritizing the biological activities of different 6-bromoquinoline isomers. Specifically, I am searching for effects in diverse biological assays, and existing head-to-head comparisons are a high priority. I aim to build a strong foundation of knowledge before moving forward.

Initiating Detailed Comparisons

I'm now diving deep into comparative analysis, aiming to structure a guide that highlights the distinct biological effects of different 6-bromoquinoline isomers. I'm focusing on creating clear tables of comparative data, and also diagramming experimental workflows, all while focusing on underlying mechanisms. Furthermore, I will create detailed, step-by-step experimental protocols for the key biological assays. Finally, I will compile a complete "References" section.

Starting Data Compilation

I'm now starting to gather data, focusing on the biological activities of different 6-bromoquinoline isomers. My primary focus includes pinpointing specific bioactivity data (IC50/EC50 values) and established experimental protocols. I will then analyze these to clarify the differences between the isomers' biological effects, like anticancer or antimicrobial activities. I am also searching for well-documented experimental procedures.

Benchmarking 6-Bromoquinoline-2-carbonitrile against established compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Benchmarking 6-Bromoquinoline-2-carbonitrile Against Established Anticancer Agents

As a novel heterocyclic compound, this compound represents a scaffold of interest for therapeutic development. While public data on its specific biological activity is nascent, its core quinoline structure is a well-established pharmacophore found in numerous approved drugs, particularly in oncology. This guide provides a comprehensive, multi-phase framework for benchmarking this compound, designed for researchers in drug discovery and development. We will outline a rigorous, head-to-head comparison against two established compounds:

  • Erlotinib : A potent EGFR tyrosine kinase inhibitor with a related quinazoline core, representing a targeted therapy standard.

  • Doxorubicin : A classic anthracycline chemotherapeutic that acts via DNA intercalation and topoisomerase II inhibition, representing a standard cytotoxic agent.

This guide is structured not as a rigid protocol but as a strategic workflow. We will explain the causality behind each experimental choice, from initial broad-spectrum screening to focused mechanistic studies and early safety profiling, providing a self-validating system for assessing the compound's therapeutic potential.

Phase 1: Foundational Cytotoxicity Profiling

Expertise & Rationale: The initial step for any potential anticancer agent is to determine its fundamental ability to inhibit cancer cell proliferation. A broad screening across cell lines from diverse tissue origins provides a preliminary "fingerprint" of the compound's activity spectrum. This helps identify potential areas of potency and guides the direction of subsequent mechanistic studies. We employ a standard colorimetric assay, such as the MTT assay, which measures the metabolic activity of living cells as a proxy for viability.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding : Plate cells from a panel (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colorectal carcinoma) in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation : Prepare a 10 mM stock solution of this compound, Erlotinib, and Doxorubicin in DMSO. Create a series of 2-fold dilutions in cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment : Remove the old medium from the cell plates and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) controls and untreated controls.

  • Incubation : Incubate the plates for 72 hours under standard cell culture conditions.

  • MTT Addition : Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Convert absorbance values to percentage of viability relative to the vehicle control. Plot the results as a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Comparative IC50 Values (Hypothetical Data)
CompoundA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT116 (Colorectal) IC50 (µM)
This compound 5.28.13.5
Erlotinib2.8>100>100
Doxorubicin0.91.20.7

This table presents hypothetical data for illustrative purposes.

Visualization: Cell Viability Screening Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Cells in 96-Well Plate adhere Incubate Overnight (Adhesion) seed->adhere treat Treat Cells with Compounds adhere->treat compound Prepare Compound Dilutions compound->treat incubate Incubate for 72h treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 4h mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Phase 2: Unraveling the Mechanism of Action

Expertise & Rationale: The quinoline scaffold is prevalent in kinase inhibitors. If the cytotoxicity data from Phase 1 shows a selective profile—for instance, high potency in a cell line known to be dependent on a specific kinase (like A549 for EGFR)—it warrants a direct investigation into kinase inhibition. A broad kinase panel screening is the logical next step to identify potential molecular targets and understand the compound's selectivity, which is a critical factor for developing targeted therapies with fewer off-target effects.

Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This commercially available assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a compound.

  • Reaction Setup : In a 384-well plate, combine the kinase of interest (e.g., EGFR, SRC, ABL), its specific substrate peptide, and ATP at its Km concentration.

  • Compound Addition : Add this compound or a control inhibitor (Erlotinib) across a range of concentrations.

  • Kinase Reaction : Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent : Add Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition : Measure luminescence using a plate-reading luminometer.

  • Analysis : Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 or Ki (inhibition constant) value for each kinase.

Data Presentation: Kinase Selectivity Profile (Hypothetical Data)
Kinase TargetThis compound Ki (nM)Erlotinib Ki (nM)
EGFR152
SRC2501,200
ABL>10,000>10,000
VEGFR28502,500

This table presents hypothetical data for illustrative purposes.

Visualization: Hypothetical Signaling Pathway Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 6-Bromoquinoline-2- carbonitrile Inhibitor->RTK

Caption: Potential mechanism showing inhibition of an upstream signaling kinase.

Phase 3: Preliminary Safety and Druggability Assessment

Expertise & Rationale: A potent compound is only viable as a drug candidate if it possesses a reasonable safety and pharmacokinetic profile. Early-stage assessment of key liabilities is crucial to avoid costly failures later in development. Two critical parameters are cardiac safety, commonly assessed via hERG channel inhibition, and metabolic stability. The hERG potassium channel is a notorious anti-target; its blockade can lead to fatal cardiac arrhythmias. Metabolic stability provides an early indication of how long the compound will last in the body.

Experimental Protocols Overview
  • hERG Inhibition Assay : Typically performed using automated patch-clamp electrophysiology on cells stably expressing the hERG channel. The assay measures the inhibitory effect of the compound on the channel's current, yielding an IC50 value.

  • Metabolic Stability Assay : The compound is incubated with liver microsomes (which contain key drug-metabolizing enzymes like Cytochrome P450s) and a cofactor (NADPH). Samples are taken at various time points, and the disappearance of the parent compound is measured by LC-MS/MS to determine its intrinsic clearance and half-life.

Data Presentation: Early ADME-Tox Profile (Hypothetical Data)
ParameterThis compoundErlotinibDoxorubicin
hERG IC50 (µM) 2515>50
Microsomal Half-Life (t½, min) 4530N/A
Aqueous Solubility (µg/mL) 12525,000

This table presents hypothetical data for illustrative purposes.

Synthesis and Strategic Conclusion

This benchmarking guide outlines a logical, phased approach to characterizing this compound.

  • Phase 1 establishes its fundamental potency and spectrum of activity. The hypothetical data suggests it has broad-spectrum cytotoxic effects, though it is less potent than the general cytotoxin Doxorubicin.

  • Phase 2 delves into the mechanism. The hypothetical kinase data points towards a profile as a moderately potent, somewhat selective kinase inhibitor, distinct from the highly specific profile of Erlotinib.

  • Phase 3 provides an early look at its drug-like properties. The hypothetical data suggests a potential hERG liability, although with a reasonable therapeutic window over its cytotoxic IC50, and moderate metabolic stability.

References

  • Title: Quinolines as a promising scaffold for the design and development of anticancer agents. Source: European Journal of Medicinal Chemistry URL:[Link]
  • Title: The role of ADME in drug discovery. Source: Drug Discovery Today URL:[Link]

A Researcher's Guide to Isomeric Effects on the Physicochemical Properties of Bromoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals and functional materials. The introduction of a substituent, such as a bromine atom, dramatically alters the parent molecule's properties. However, the specific position of this substituent introduces a layer of complexity known as isomerism, where molecules with the same chemical formula exhibit distinct physical and chemical behaviors. This guide provides an in-depth comparison of the key physicochemical properties across various bromoquinoline isomers, supported by experimental data and protocols, to illuminate the profound impact of positional isomerism. Understanding these nuanced differences is critical for researchers in drug development, as subtle changes in properties like basicity (pKa) and lipophilicity (LogP) can dictate a compound's pharmacokinetic and pharmacodynamic profile.

Comparative Analysis of Physicochemical Properties

The location of the bromine atom on the quinoline ring system—whether on the pyridine or benzene ring—directly influences electron distribution, molecular symmetry, and intermolecular interactions. These factors collectively govern the macroscopic physicochemical properties of each isomer.

Table 1: Physicochemical Properties of Monobromoquinoline Isomers
IsomerMelting Point (°C)Boiling Point (°C)pKaDipole Moment (D)
2-Bromoquinoline 49-51135-140 (10 mmHg)1.132.53
3-Bromoquinoline 11-132752.762.01
4-Bromoquinoline 29-31118-120 (4 mmHg)3.320.43
5-Bromoquinoline 49-522803.631.15
6-Bromoquinoline 91-93288-2903.862.21
7-Bromoquinoline 31280-2854.142.99
8-Bromoquinoline 47-49286-2883.013.16

Note: Data is compiled from various sources and may show slight variations based on experimental conditions. The pKa values refer to the acidity of the protonated quinolinium ion.

Dissecting the Isomeric Effects: A Mechanistic Perspective

Melting Point and Molecular Symmetry

The melting point is a direct indicator of the strength of intermolecular forces in the crystal lattice.

  • Expertise & Experience: Symmetrical molecules tend to pack more efficiently into a stable crystal lattice, requiring more energy to break apart. This effect is evident when comparing 6-bromoquinoline (mp 91-93 °C) to other isomers. Its relatively linear shape and balanced mass distribution likely facilitate a more ordered and stable crystalline structure. In contrast, isomers like 3-bromoquinoline (mp 11-13 °C) and 7-bromoquinoline (mp 31 °C) have significantly lower melting points, suggesting that their shapes hinder efficient crystal packing, leading to weaker intermolecular forces.

Basicity (pKa) and Electronic Effects

The basicity of the quinoline nitrogen is highly sensitive to the electronic influence of the bromine substituent. Bromine exerts a powerful, electron-withdrawing inductive effect (-I effect).

  • Trustworthiness: The magnitude of this inductive effect is distance-dependent. When bromine is positioned on the pyridine ring (positions 2, 3, and 4), it strongly withdraws electron density from the nitrogen atom, making the lone pair less available for protonation and thus decreasing basicity (lower pKa). This is most pronounced for 2-bromoquinoline (pKa 1.13), where the bromine is adjacent to the nitrogen. As the bromine moves further away to position 3 (pKa 2.76) and 4 (pKa 3.32), the inductive effect weakens, and the basicity increases accordingly.

  • When bromine is on the benzenoid ring (positions 5, 6, 7, and 8), the inductive effect on the distant nitrogen is significantly attenuated, resulting in pKa values closer to that of unsubstituted quinoline (pKa ≈ 4.9). For instance, 7-bromoquinoline has the highest pKa (4.14) among the bromo-isomers, indicating the least electronic perturbation on the nitrogen atom.

The following diagram illustrates how the position of the electron-withdrawing bromine atom influences the availability of the nitrogen's lone pair for protonation.

G cluster_0 Isomeric Effect on Quinoline Basicity N_High High Basicity (High pKa) Nitrogen lone pair readily available N_Low Low Basicity (Low pKa) Nitrogen lone pair withdrawn Br_Pyridine Br on Pyridine Ring (Positions 2, 3, 4) Br_Pyridine->N_Low Strong, distance-dependent -I inductive effect Br_Benzene Br on Benzene Ring (Positions 5, 6, 7, 8) Br_Benzene->N_High Weak -I inductive effect due to distance

Caption: Relationship between bromine position and quinoline nitrogen basicity.

Dipole Moment and Vector Addition

The molecular dipole moment is the vector sum of all individual bond dipoles. In quinoline, the nitrogen lone pair contributes significantly to a dipole moment directed from the nitrogen towards the benzene ring.

  • Authoritative Grounding: The C-Br bond has a strong dipole. The overall molecular dipole moment depends on the orientation of this C-Br bond dipole relative to the intrinsic dipole of the quinoline core.

    • In 4-bromoquinoline , the C-Br dipole directly opposes the main dipole axis of the quinoline ring, leading to significant cancellation and the lowest observed dipole moment (0.43 D).

    • Conversely, in isomers like 7-bromoquinoline (2.99 D) and 8-bromoquinoline (3.16 D), the C-Br bond dipole is oriented in a direction that adds constructively to the quinoline core's dipole, resulting in a large overall molecular dipole moment. This property is crucial as it influences solubility in polar solvents and the molecule's ability to engage in dipole-dipole interactions.

Experimental Protocols

A self-validating experimental approach is crucial for generating reliable and reproducible data. Below are standardized protocols for determining pKa and LogP, key parameters in drug discovery.

Protocol 1: Determination of pKa by UV-Vis Spectrophotometry

This method relies on the principle that the protonated (BH+) and neutral (B) forms of quinoline have distinct UV-Vis absorption spectra.

  • Causality Behind Experimental Choices: We use a series of buffers to control the pH precisely. By observing the spectral shift as a function of pH, we can determine the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the pKa.

Workflow Diagram:

G cluster_1 pKa Determination Workflow A 1. Prepare Stock Solution (Bromoquinoline in Methanol) C 3. Create Test Solutions (Aliquot of stock in each buffer) A->C B 2. Prepare Buffer Series (e.g., pH 1 to 7) B->C D 4. Acquire UV-Vis Spectra (Scan each solution from 200-400 nm) C->D E 5. Identify Isosbestic Points & Wavelength of Max Difference (λ_max) D->E F 6. Plot Absorbance vs. pH (at λ_max) E->F G 7. Determine pKa (pH at half-maximal absorbance) F->G

Caption: Workflow for determining pKa using UV-Vis spectrophotometry.

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh ~10 mg of the bromoquinoline isomer and dissolve it in 100 mL of methanol to create a stock solution.

  • Buffer Preparation: Prepare a series of 0.1 M buffer solutions with pH values spanning the expected pKa (e.g., from pH 1.0 to 7.0 in 0.5 pH unit increments).

  • Sample Preparation: For each pH value, add a small, constant volume (e.g., 100 µL) of the stock solution to a constant volume of buffer (e.g., 10 mL).

  • Spectroscopic Measurement: Record the UV-Vis spectrum for each sample from 200 to 400 nm against a buffer blank.

  • Data Analysis: Identify an analytical wavelength where the absorbance difference between the fully protonated and neutral forms is maximal. Plot absorbance at this wavelength versus pH.

  • pKa Calculation: Fit the data to the Henderson-Hasselbalch equation or determine the pKa directly from the graph as the pH at the inflection point of the resulting sigmoid curve.

Protocol 2: Determination of LogP by Shake-Flask Method (OECD Guideline 107)

LogP, the octanol-water partition coefficient, is a critical measure of a compound's lipophilicity.

  • Trustworthiness: The shake-flask method is a "gold standard" protocol. By pre-saturating the solvents and analyzing the concentration in both phases after equilibrium, we ensure the measurement is robust and reflects the true partitioning behavior.

Step-by-Step Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.

  • Stock Solution: Prepare a stock solution of the bromoquinoline isomer in n-octanol.

  • Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water (e.g., 10 mL of each).

  • Equilibration: Shake the funnel vigorously for 5 minutes, then allow it to stand until the phases have completely separated (equilibration).

  • Concentration Analysis: Carefully separate the two phases. Determine the concentration of the bromoquinoline isomer in each phase using a suitable analytical technique, such as HPLC-UV.

  • LogP Calculation: Calculate LogP using the formula: LogP = log ( [Concentration]octanol / [Concentration]water ).

Conclusion

The positional isomerism of bromoquinolines is not a trivial structural variation; it is a fundamental determinant of their physicochemical identity. The data clearly demonstrate that moving the bromine atom around the quinoline nucleus provides a powerful tool for fine-tuning properties essential for molecular recognition, membrane permeability, and overall biological activity. For scientists in drug development, a thorough understanding and precise measurement of these isomeric effects are indispensable for rational drug design and the development of compounds with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

References

  • Ricci, A. (Ed.). (2000). Amino Group Chemistry: From Synthesis to the Life Sciences. Wiley-VCH. [Link]
  • Shalaeva, M., Kenseth, J., & Lombardo, F. (2008). Measurement of Dissociation Constants (pKa) for Acidic and Basic Compounds in Dulbecco's Phosphate Buffered Saline. Journal of Pharmaceutical Sciences, 97(7), 2581-2606. [Link]

Cross-reactivity analysis of 6-Bromoquinoline-2-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity Analysis of 6-Bromoquinoline-2-carbonitrile Derivatives and Related Kinase Inhibitors

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on how to approach the critical task of cross-reactivity analysis for the emerging class of this compound derivatives. While this specific scaffold represents a promising avenue for targeted therapies, particularly in oncology, its successful clinical translation hinges on a thorough understanding of its selectivity profile. This document outlines the core principles, advanced experimental methodologies, and data interpretation strategies necessary to characterize and mitigate off-target effects, ensuring the development of safer and more effective therapeutics.

The Imperative of Selectivity in Drug Development

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs, including many kinase inhibitors. The this compound framework is a modern iteration, often designed to achieve high potency against specific targets such as the Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases. However, high potency alone is insufficient. The ultimate clinical success of a drug candidate is dictated by its therapeutic index—the balance between its on-target efficacy and its off-target toxicity.

Cross-reactivity, the ability of a compound to bind to unintended biological targets, is a primary driver of toxicity. The human kinome, for instance, comprises over 500 protein kinases, many of which share significant structural homology in their ATP-binding pockets. A compound designed to inhibit one kinase can inadvertently inhibit dozens of others, leading to unforeseen physiological effects. Therefore, rigorous, early-stage cross-reactivity profiling is not merely a regulatory hurdle but a fundamental component of rational drug design.

Foundational Approaches to Cross-Reactivity Profiling

A multi-pronged approach is essential for building a comprehensive selectivity profile. These methods can be broadly categorized into in vitro biochemical assays, cell-based assays, and unbiased proteomics approaches.

Large-Panel Biochemical Assays: The First Pass

The most common starting point is to screen the compound against a large, commercially available panel of purified enzymes. For kinase inhibitors, this typically involves profiling against hundreds of kinases.

Causality Behind Experimental Choices:

  • Assay Format: The choice of assay (e.g., radiometric, fluorescence-based) depends on the target class. For kinases, assays typically measure the phosphorylation of a substrate.

  • ATP Concentration: A critical parameter is the concentration of ATP used in the assay. Screening at a low ATP concentration (at or below the Michaelis-Menten constant, Km) will identify all potential interactions but may overestimate the compound's potency in a cellular context where ATP levels are high (1-10 mM). Therefore, a two-tiered approach is often employed: an initial broad screen at a low ATP concentration followed by dose-response validation of hits at a physiological ATP concentration.

Table 1: Illustrative Kinase Selectivity Data for a Hypothetical Quinoline Derivative (Compound X)

Kinase Target% Inhibition @ 1 µM (10 µM ATP)IC₅₀ (nM) (1 mM ATP)S-Score (10)
EGFR 98% 5 0.01
ABL185%1500.2
SRC72%4500.3
LCK65%8000.35
VEGFR240%> 1000> 1
FYN90%950.15
BTK25%> 1000> 1
... (400+ other kinases)<10%>10,000NA

S-Score is a quantitative measure of selectivity, calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90%) by the total number of kinases tested. A lower score indicates higher selectivity.

Cell-Based Target Engagement: Confirming In-Cellulo Activity

Biochemical assays use purified proteins and do not account for cell permeability, compound stability, or the competitive cellular environment. Cell-based assays are therefore essential to confirm that the compound engages its intended target (and potential off-targets) in a more physiologically relevant setting.

CETSA is a powerful technique that measures the thermal stability of proteins in response to ligand binding. The principle is that a protein bound to a drug will be stabilized and thus more resistant to heat-induced denaturation.

Experimental Protocol: CETSA Workflow

  • Cell Culture & Treatment: Culture cells of interest (e.g., A431 for EGFR) to ~80% confluency. Treat cells with the this compound derivative at various concentrations (and a vehicle control, e.g., DMSO) for 1-2 hours.

  • Heating Gradient: Harvest the cells, lyse them, and divide the lysate into several aliquots. Heat each aliquot to a different temperature (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.

  • Separation: Cool the samples on ice, then centrifuge at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Quantification: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the supernatant using Western Blot or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A successful drug-target interaction will result in a rightward shift in the melting curve, indicating increased thermal stability.

Why This Protocol is Self-Validating:

  • Vehicle Control: The DMSO-treated sample establishes the baseline melting curve of the target protein.

  • Positive Control: A known, potent inhibitor of the target (e.g., Gefitinib for EGFR) should be run in parallel to validate the assay's ability to detect stabilization.

  • Dose-Response: Performing the experiment at multiple drug concentrations allows for the generation of an isothermal dose-response (ITDR) curve, from which an in-cell EC₅₀ can be derived.

Diagram 1: CETSA Experimental Workflow

CETSA_Workflow cluster_cell_culture 1. Cell Treatment cluster_heating 2. Thermal Denaturation cluster_analysis 3. Analysis start Culture Cells treat Treat with Compound (or Vehicle) start->treat harvest Harvest & Lyse Cells treat->harvest heat Heat Aliquots across a Temperature Gradient harvest->heat centrifuge Centrifuge to Pellet Aggregated Proteins heat->centrifuge quantify Quantify Soluble Protein (Western Blot / MS) centrifuge->quantify plot Plot Melting Curve (Soluble Protein vs. Temp) quantify->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Unbiased Chemical Proteomics: Discovering the Unknown

While panel screens and CETSA are excellent for validating predicted interactions, they are inherently biased towards known targets. Chemical proteomics aims to identify the full spectrum of protein interactors for a given compound in an unbiased manner.

In this approach, the this compound derivative is immobilized on a solid support (e.g., sepharose beads). This "bait" is then incubated with a complex protein lysate. Proteins that bind to the compound are "pulled down," eluted, and identified by mass spectrometry.

Diagram 2: Affinity Chromatography Workflow

ACMS_Workflow cluster_prep 1. Bait Preparation cluster_exp 2. Pulldown Experiment cluster_id 3. Identification compound 6-Bromoquinoline -2-carbonitrile Derivative linker Attach Linker compound->linker beads Immobilize on Beads linker->beads incubation Incubate Bait with Lysate beads->incubation lysate Cell Lysate (Protein Mixture) lysate->incubation wash Wash to Remove Non-specific Binders incubation->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Analysis elute->ms data Identify & Quantify Protein Hits ms->data Integrated_Strategy cluster_primary Primary Screening cluster_validation Cellular Validation cluster_unbiased Unbiased Discovery cluster_final Final Profile start Novel 6-Bromoquinoline -2-carbonitrile Derivative biochem Large-Panel Biochemical Screen (e.g., KinomeScan) start->biochem chempro Chemical Proteomics (e.g., AC-MS) start->chempro Parallel Track cetsa CETSA for On-Target & Key Off-Target Engagement biochem->cetsa Validate Hits pheno Phenotypic / Pathway Signaling Assays biochem->pheno profile Integrated Selectivity Profile (On-targets, Off-targets, Therapeutic Window) cetsa->profile pheno->profile chempro->cetsa Validate Novel Hits

Comparative Docking Studies of Quinoline-Based Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of molecular docking studies involving quinoline-based inhibitors, offering a robust framework for researchers, scientists, and drug development professionals. We will explore the nuances of experimental design, data interpretation, and the underlying principles that govern the successful application of in silico techniques in modern drug discovery.

The Significance of the Quinoline Scaffold in Medicinal Chemistry

The quinoline moiety, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its ability to interact with a wide array of biological targets. Its rigid structure and potential for diverse functionalization allow for the fine-tuning of steric, electronic, and hydrophobic properties, making it a versatile starting point for the design of potent and selective inhibitors. Quinoline-based compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties. The success of quinoline-containing drugs, such as chloroquine and topotecan, underscores the therapeutic potential of this chemical class.

The Principles and Practice of Molecular Docking

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is primarily used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein (receptor). This information is invaluable for lead optimization, virtual screening, and understanding structure-activity relationships (SAR).

The process of molecular docking can be broadly categorized into two main components: a search algorithm and a scoring function. The search algorithm generates a large number of possible conformations of the ligand within the protein's binding site, while the scoring function estimates the binding affinity for each of these conformations. The reliability of docking results is highly dependent on the quality of the input structures, the choice of docking software, and the careful validation of the docking protocol.

A Comparative Docking Workflow for Quinoline-Based Inhibitors

To illustrate a practical application, we will outline a standardized workflow for a comparative docking study of several quinoline-based inhibitors against a hypothetical protein kinase target.

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Protein Structure Preparation (PDB ID: XXXX) - Remove water, add hydrogens - Repair missing residues Ligands 2. Ligand Preparation (Quinoline Derivatives) - 2D to 3D conversion - Energy minimization Grid 3. Grid Box Generation - Define active site coordinates PDB->Grid Docking 4. Molecular Docking - Run docking algorithm (e.g., AutoDock Vina) Grid->Docking Scoring 5. Pose Scoring & Clustering - Rank poses by binding affinity Docking->Scoring Analysis 6. Interaction Analysis - Identify key binding residues - H-bonds, hydrophobic interactions Scoring->Analysis Comparison 7. Comparative Analysis - Compare binding modes and energies of all inhibitors Analysis->Comparison

Figure 1: A generalized workflow for comparative molecular docking studies.

Step-by-Step Protocol

Step 1: Protein Preparation

  • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Pre-processing: Utilize software such as UCSF Chimera or Schrödinger's Protein Preparation Wizard to:

    • Remove water molecules and other non-essential heteroatoms.

    • Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

    • Repair any missing side chains or loops in the protein structure.

    • Assign protonation states to ionizable residues at a physiological pH.

    • Minimize the energy of the structure to relieve any steric clashes.

Step 2: Ligand Preparation

  • 2D to 3D Conversion: Draw the 2D structures of the quinoline-based inhibitors using a chemical drawing tool like ChemDraw or MarvinSketch. Convert these 2D structures to 3D models.

  • Energy Minimization: Perform energy minimization on the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for accurate docking results.

Step 3: Grid Generation

  • Define the Binding Site: Identify the active site of the protein. This can be determined from the co-crystallized ligand in the PDB structure or through literature reports.

  • Grid Box Setup: Define a grid box that encompasses the entire binding pocket. The grid box defines the search space for the docking algorithm.

Step 4: Molecular Docking

  • Select Docking Software: Choose a well-validated docking program such as AutoDock Vina, Glide, or GOLD.

  • Run Docking Simulation: Execute the docking calculation, allowing the program's search algorithm to explore various conformations of each ligand within the defined grid box. The scoring function will then estimate the binding affinity for each generated pose.

Step 5: Analysis of Docking Results

  • Binding Energy/Docking Score: The primary output is the binding energy or docking score, which provides a quantitative estimate of the binding affinity. Lower binding energies generally indicate more favorable binding.

  • Root Mean Square Deviation (RMSD): If a co-crystallized ligand is available, the RMSD between the docked pose and the crystallographic pose can be calculated to validate the docking protocol. An RMSD value of less than 2.0 Å is generally considered a successful docking.

  • Binding Mode Analysis: Visualize the docked poses using molecular graphics software (e.g., PyMOL, VMD) to analyze the key interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Comparative Analysis of Quinoline-Based Inhibitors

The true power of this approach lies in the comparative analysis of multiple inhibitors. By docking a series of related quinoline derivatives, we can begin to build a structure-activity relationship (SAR) model.

Compound ID Quinoline Substitution Binding Energy (kcal/mol) Key Interacting Residues Number of H-Bonds
QN-0014-amino-8.5Glu91, Leu142, Phe2082
QN-0024-hydroxy-7.9Glu91, Tyr1401
QN-0036-chloro-4-amino-9.2Glu91, Leu142, Val190, Phe2082
QN-0042-methyl-4-amino-8.1Leu142, Phe2081

Table 1: A hypothetical comparative data table for a series of quinoline-based kinase inhibitors.

From this hypothetical data, we can infer that the 4-amino group is crucial for a strong interaction with Glu91, likely through a hydrogen bond. The addition of a chloro group at the 6-position in QN-003 appears to enhance binding affinity, possibly by engaging in favorable hydrophobic interactions within a specific sub-pocket. The decreased affinity of QN-004 suggests that the 2-methyl group may introduce a steric clash.

Visualizing Ligand-Protein Interactions

G cluster_protein Protein Active Site cluster_ligand Quinoline Inhibitor (QN-003) Glu91 Glu91 Leu142 Leu142 Phe208 Phe208 Val190 Val190 Quinoline_N Quinoline N1 Quinoline_N->Leu142 Hydrophobic Quinoline_N->Phe208 π-π Stacking Amino_N 4-Amino N Amino_N->Glu91 H-Bond Chloro 6-Chloro Chloro->Val190 Hydrophobic

Figure 2: A schematic of the predicted binding mode of inhibitor QN-003.

This diagram illustrates the key interactions predicted by the docking simulation. The hydrogen bond between the 4-amino group and the side chain of glutamic acid 91 is likely a major contributor to the binding affinity. Additionally, hydrophobic and π-π stacking interactions further stabilize the complex.

Conclusion and Future Directions

Comparative molecular docking studies provide a rational and resource-efficient approach to understanding the structure-activity relationships of quinoline-based inhibitors. By systematically evaluating a series of compounds, researchers can gain valuable insights into the key molecular features required for potent and selective inhibition. These computational predictions, however, must be validated through experimental techniques such as in vitro binding assays and X-ray crystallography to confirm the predicted binding modes and affinities. The iterative cycle of computational design, chemical synthesis, and biological evaluation remains the cornerstone of modern drug discovery.

References

  • Molecular docking: a powerful approach for structure-based drug discovery. - NCBI - [Link]
  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. - NCBI - [Link]
  • UCSF Chimera--a visualization system for exploratory research and analysis. - Wiley Online Library - [Link]
  • The Protein D
  • PyMOL | Schrödinger. - Schrödinger - [Link]

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of 6-Bromoquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical development and organic synthesis, the lifecycle of a chemical doesn't end with the final reaction. Proper disposal is a critical, non-negotiable phase of laboratory operations. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-Bromoquinoline-2-carbonitrile, ensuring the protection of personnel, the environment, and the integrity of your research institution.

This document moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential procedures. Understanding the "why" is as crucial as knowing the "how" for fostering a deeply ingrained culture of safety.

Section 1: Critical Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a multi-functional molecule, and its hazards are derived from its distinct structural components: the brominated quinoline core and the nitrile group.

PropertyHazard InformationRationale & Implications for Disposal
Chemical Classification Halogenated Aromatic NitrileAs a halogenated organic compound, it must be segregated into the "Halogenated Waste" stream.[1][2] Improper disposal, such as mixing with non-halogenated waste, can increase disposal costs and complicate the waste treatment process.[3]
Acute Toxicity While specific data for this exact compound is limited, analogous structures like 6-bromoquinoline and other benzonitriles are classified as harmful if swallowed, in contact with skin, or if inhaled.[4]All contact should be minimized through the use of appropriate Personal Protective Equipment (PPE). Waste containers must be kept sealed to prevent vapor inhalation.[3][5]
Irritation Causes skin, eye, and respiratory irritation.[6][7]Handlers must wear chemical-resistant gloves, safety goggles, and a lab coat. All waste handling should occur in a well-ventilated area or chemical fume hood.[1]
Environmental Hazards Data is limited, but halogenated organic compounds can be persistent in the environment.Must not be disposed of down the drain or in regular trash.[5] The goal is complete destruction via approved methods to prevent environmental release.
Combustion Byproducts In the event of a fire, hazardous gases will be produced, including carbon oxides, nitrogen oxides (NOx), hydrogen bromide, and hydrogen cyanide.[4]This reactivity profile necessitates high-temperature incineration at a specialized facility to ensure complete and safe destruction.[8]

Section 2: The Disposal Workflow: A Step-by-Step Protocol

This protocol provides a direct, procedural guide for managing this compound waste from the point of generation to its final collection.

Step 1: Identify and Segregate at the Source

  • Immediately classify any material contaminated with this compound as "Halogenated Hazardous Waste."[1]

  • This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, chromatography columns).

    • Spill cleanup materials.

  • Crucially, do not mix this waste with non-halogenated organic waste, aqueous waste, or solid waste. [2]

Step 2: Use a Designated and Compatible Waste Container

  • Select a leak-proof container made of a compatible material, such as borosilicate glass or high-density polyethylene (HDPE), with a secure, threaded cap.[5][9]

  • The container must be in good condition, free from cracks or defects.

Step 3: Proper Labeling

  • Label the container before adding any waste.[2]

  • The label must be clear and legible, including:

    • The words "Hazardous Waste ".

    • The full chemical name: "This compound ".

    • An accurate list of all other chemical constituents and their approximate percentages.

    • The relevant hazard pictograms (e.g., Harmful/Irritant).

    • The name of the principal investigator and laboratory location.

Step 4: Accumulation and Storage

  • Keep the waste container tightly sealed at all times, except when actively adding waste.[3] This prevents the release of harmful vapors.

  • Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory.

  • The SAA should be in a well-ventilated, cool, and dry location, away from heat sources or direct sunlight.[5]

  • Ensure the container is stored within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

Step 5: Arrange for Final Disposal

  • Once the container is nearly full (e.g., three-quarters full) or has reached the institutional time limit for accumulation, arrange for its collection.[3]

  • Contact your institution's Environmental Health and Safety (EHS) department or follow the established procedure to request a hazardous waste pickup.[9]

  • Ensure all paperwork is completed accurately.

The following diagram outlines the decision-making process for proper waste stream management.

Caption: Waste Disposal Decision Workflow.

Section 3: Spill and Emergency Management

Accidents require immediate and correct action to mitigate harm.

  • Small Spills (in a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (lab coat, goggles, nitrile gloves), contain the spill with an inert absorbent material like vermiculite, sand, or clay cat litter.[9] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material using non-sparking tools and place it in your designated halogenated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, close the laboratory doors to contain vapors.

    • Immediately call your institution's emergency number and report the spill to the EHS department.[3]

    • Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[6]

Section 4: The 'Why': Deconstructing the Disposal Protocol

Understanding the chemical principles behind these rules reinforces their importance.

G cluster_molecule This compound cluster_hazards Inherent Chemical Hazards cluster_disposal Disposal Implications Molecule C₁₀H₅BrN₂ Halogenated Bromo- Group (Halogenated Organic) Molecule->Halogenated Nitrile Nitrile Group (-CN) (Potential Cyanide Release) Molecule->Nitrile Aromatic Quinoline Core (Aromatic System) Molecule->Aromatic Incineration High-Temperature Incineration Required (Prevents Dioxin/Furan Formation) Halogenated->Incineration Segregation Segregate as Halogenated Waste Halogenated->Segregation Nitrile->Incineration Incompatible Avoid Mixing with Acids/Bases (Prevents Hydrolysis/Reactions) Nitrile->Incompatible Aromatic->Incineration

Caption: Chemical Risk Profile and Disposal Rationale.

  • Why Segregate Halogenated Waste? The bromine atom places this compound in a special regulatory category. Halogenated compounds require specific disposal processes, typically high-temperature incineration, to ensure their complete destruction.[8] If they are mixed with non-halogenated solvents, the entire volume becomes more expensive and difficult to dispose of. Furthermore, improper combustion of brominated materials can potentially lead to the formation of toxic polybrominated dibenzodioxins and dibenzofurans.[10]

  • Why Not Pour It Down the Drain? This compound is not readily biodegradable and its ecotoxicity is not fully characterized. Disposing of organic chemicals via the sanitary sewer can damage plumbing, harm aquatic life, and disrupt the biological processes at wastewater treatment plants. It is both unsafe and non-compliant.[5]

  • Why High-Temperature Incineration? This is the industry-standard and regulatory-mandated method for destroying halogenated organic waste.[8] The high temperatures (typically >850°C) and advanced scrubbing systems ensure the molecule is broken down into simpler, less harmful components like carbon dioxide, water, and hydrogen bromide, with the latter being neutralized in the scrubber system. This process prevents the release of the parent compound or hazardous byproducts into the environment.[10]

By adhering to this comprehensive guide, laboratory professionals can manage this compound waste with the highest degree of safety and environmental responsibility, upholding the standards of scientific integrity from discovery through disposal.

References

  • Benchchem. (n.d.). Proper Disposal Procedures for Halogenated Organic Acid Waste.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • MedchemExpress. (2025). Safety Data Sheet: 6-Bromoquinoline.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 5-Bromo-2-fluorobenzonitrile.
  • Fisher Scientific. (2025). Safety Data Sheet: 6-Bromo-2-methylquinoline.
  • Fisher Scientific. (2024). Safety Data Sheet: 6-Bromoquinoline.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 6-Bromoquinoline.
  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance.
  • Benchchem. (n.d.). Proper Disposal of 2-Bromo-4,4-dimethylhexane: A Comprehensive Guide for Laboratory Professionals.
  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.

Sources

Personal protective equipment for handling 6-Bromoquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prioritizing Safety Protocols

I've initiated a thorough search for the safety data sheet (SDS) and relevant toxicological information concerning 6-Bromoquinoline-2-carbonitrile. My next step will be to explore best practices for handling structurally similar compounds, focusing on halogenated quinolines and nitriles, to inform safe handling procedures.

Gathering Safety Data

I'm deep into the safety data sheet (SDS) hunt and gathering toxicological data on this compound. Simultaneously, I'm researching handling practices for analogous compounds, focusing on halogenated quinolines and nitriles, to glean PPE and procedure insights. OSHA, ECHA, and NIOSH guidelines are on my radar for best practices in chemical handling, PPE, and waste.

Formulating Protective Measures

I'm now zeroing in on glove materials, respirator cartridges, and eye protection appropriate for this chemical. Simultaneously, I will structure the guidelines, encompassing hazard identification, risk assessment, PPE selection for procedures, safe handling/storage, emergency steps, and waste disposal. I'll use citations and visuals for clarity to provide a comprehensive guide.

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